Dieicosanoin
Description
Properties
IUPAC Name |
(2-hydroxy-3-icosanoyloxypropyl) icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKBHKRXKVKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(20:0/0:0/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Synthesis of Dieicosanoin
For Researchers, Scientists, and Drug Development Professionals
Dieicosanoin, a diglyceride composed of a glycerol backbone and two eicosanoic acid (arachidic acid) chains, is a lipid molecule of interest in various scientific fields, including lipidomics, materials science, and potentially as a component in drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and analytical techniques relevant to this compound, tailored for a scientific audience.
Core Chemical Properties
This compound is a solid at room temperature, a characteristic attributed to its long, saturated fatty acid chains. As with other diglycerides, it exists as two primary isomers: 1,2-dieicosanoin and 1,3-dieicosanoin, which differ in the attachment points of the eicosanoyl chains to the glycerol backbone. Due to the lack of extensive public data specifically for this compound, some properties are inferred from closely related long-chain diglycerides.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C43H84O5 | [Calculated] |
| Molecular Weight | 681.13 g/mol | [Calculated] |
| Physical State | Solid | General knowledge of long-chain diglycerides |
| Melting Point | Not available | Expected to be high due to long saturated chains |
| Boiling Point | Not available | Likely to decompose at high temperatures |
| Solubility | Soluble in nonpolar organic solvents (e.g., chloroform, diethyl ether); sparingly soluble in polar organic solvents (e.g., ethanol); practically insoluble in water.[1] | General solubility of diglycerides |
| Storage Temperature | -20°C | [Vendor Information] |
| CAS Number | 60586-60-9 (isomer mixture) | |
| 89648-24-8 (1,2-dieicosanoin) | ||
| 59925-28-9 (1,3-dieicosanoin) |
Synthesis of this compound
The synthesis of this compound primarily involves the esterification of glycerol with eicosanoic acid. Both chemical and enzymatic methods can be employed to achieve this transformation, each offering distinct advantages in terms of selectivity, reaction conditions, and scalability.
Chemical Synthesis
The direct esterification of glycerol with two equivalents of eicosanoic acid or its more reactive derivatives (e.g., acyl chlorides or anhydrides) is a common chemical approach. The reaction is typically acid-catalyzed and driven to completion by the removal of water.
Experimental Protocol: General Procedure for the Chemical Synthesis of 1,3-Dieicosanoin
This protocol is a general guideline based on the synthesis of other 1,3-diglycerides and may require optimization for this compound.
-
Materials: Glycerol, eicosanoic acid, a suitable acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin), and a high-boiling point, non-polar solvent (e.g., toluene or xylene).
-
Reaction Setup: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle is assembled.
-
Procedure: a. To the flask, add glycerol (1 molar equivalent) and eicosanoic acid (2.2 molar equivalents to drive the reaction towards the diglyceride). b. Add the solvent and a catalytic amount of the acid catalyst. c. Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. d. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). c. Separate the organic layer and wash it with water and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. e. The crude product, a mixture of mono-, di-, and triglycerides, can be purified by column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) to isolate the this compound fraction.
Diagram 1: Chemical Synthesis of 1,3-Dieicosanoin
Enzymatic Synthesis
Lipase-catalyzed esterification offers a milder and often more selective route to this compound. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei, are commonly used.[2][3] These enzymes can exhibit regioselectivity, favoring the formation of either 1,3- or 1,2-diglycerides depending on the enzyme and reaction conditions.
Experimental Protocol: General Procedure for Lipase-Catalyzed Synthesis of this compound
This protocol is a general guideline based on enzymatic synthesis of other diglycerides and may require optimization.
-
Materials: Glycerol, eicosanoic acid, immobilized lipase (e.g., Novozym 435), and an organic solvent (optional, as solvent-free systems are also common).[2]
-
Reaction Setup: A stirred-tank reactor or a simple flask with magnetic stirring, equipped for temperature control. If a solvent-free system is used, a vacuum may be applied to remove water.
-
Procedure: a. Combine glycerol and eicosanoic acid in the desired molar ratio (e.g., 1:2). b. Add the immobilized lipase (typically 5-10% by weight of the substrates). c. If using a solvent, add it to the mixture. d. Maintain the reaction at the optimal temperature for the chosen lipase (e.g., 60-80°C). e. If in a solvent-free system, apply a vacuum to facilitate water removal and drive the equilibrium towards product formation. f. Monitor the reaction progress by analyzing aliquots using techniques like HPLC or GC.
-
Work-up and Purification: a. Separate the immobilized lipase from the reaction mixture by filtration for reuse. b. The product mixture can be purified by molecular distillation or column chromatography to isolate the this compound.[3]
Diagram 2: Enzymatic Synthesis of this compound
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the direct involvement of this compound in major signaling pathways or its distinct biological activities. In general, diacylglycerols (DAGs) are crucial second messengers in various cellular signaling cascades. They are produced from the hydrolysis of phospholipids by phospholipase C and are known to activate protein kinase C (PKC). However, the specific roles of different DAG species, which vary in their fatty acid composition, are an active area of research. It is plausible that this compound could modulate cellular processes, but further investigation is required to elucidate its specific biological functions.
Analytical Methods
The characterization and quantification of this compound can be achieved using standard lipid analysis techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is a powerful tool for the separation and quantification of mono-, di-, and triglycerides. A normal-phase silica column is often used for the separation of these lipid classes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound needs to be derivatized to increase its volatility. This is typically done by silylating the free hydroxyl group. The resulting trimethylsilyl (TMS) ether can then be analyzed by GC-MS to confirm the molecular weight and fatty acid composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of synthesized this compound. The chemical shifts and coupling patterns of the glycerol backbone protons and carbons will differ between the 1,2- and 1,3-isomers, allowing for their differentiation.
Diagram 3: General Workflow for Synthesis and Analysis of this compound
Conclusion
This compound represents a specific diglyceride with potential applications that are yet to be fully explored. While its fundamental chemical properties can be inferred, detailed experimental data remains scarce. The synthesis of this compound is achievable through established esterification methods, with enzymatic routes offering advantages in terms of selectivity and mild reaction conditions. The lack of information on its biological activity presents an opportunity for future research. The analytical methods outlined in this guide provide a solid foundation for the characterization and quality control of this compound in a research or drug development setting.
References
Unraveling the Cellular Role of Dieicosanoin: A Technical Overview
A scarcity of direct scientific literature currently exists regarding the specific biological functions of dieicosanoin in cells. This technical guide, therefore, addresses the available information on its classification and contrasts it with the well-understood roles of a similarly named but distinct class of molecules, the eicosanoids, to provide context for researchers, scientists, and drug development professionals.
Based on available chemical information, this compound is classified as a diacylglycerol (DAG). Specifically, it is a DAG that incorporates arachidic acid, a 20-carbon saturated fatty acid. While the general roles of diacylglycerols as signaling molecules are well-established, the specific functions attributable to this compound remain largely uninvestigated in peer-reviewed literature.
Diacylglycerols: Key Second Messengers
Diacylglycerols are pivotal second messengers in a multitude of cellular signaling pathways. Their primary and most well-documented function is the activation of protein kinase C (PKC) isozymes. This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes.
General Diacylglycerol Signaling Pathway
Caption: General signaling pathway involving diacylglycerol (DAG).
Contrasting with Eicosanoids: A Different Class of Signaling Molecules
It is crucial to distinguish this compound from eicosanoids, which, despite the similar name, are a distinct and extensively studied class of lipid signaling molecules. Eicosanoids are derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. They are potent local hormones that play critical roles in inflammation, immunity, and the central nervous system.
Eicosanoids are synthesized via three primary pathways:
-
Cyclooxygenase (COX) pathway: Produces prostaglandins and thromboxanes.
-
Lipoxygenase (LOX) pathway: Produces leukotrienes and lipoxins.
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Cytochrome P450 (CYP450) pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).
Overview of Eicosanoid Synthesis Pathways
Caption: Major pathways of eicosanoid biosynthesis from arachidonic acid.
Quantitative Data and Experimental Protocols: A Call for Future Research
Due to the absence of specific studies on this compound, there is no quantitative data to present in tabular format, nor are there established experimental protocols for investigating its specific biological roles. The methodologies for studying general diacylglycerols would serve as a starting point for any future investigation into this compound.
Potential Experimental Approaches for this compound Research
| Experimental Goal | Potential Methodologies |
| Quantification in Cells | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Role in PKC Activation | In vitro kinase assays with purified PKC isozymes |
| Cellular Localization | Fluorescently tagged this compound analogs and confocal microscopy |
| Identification of Interacting Proteins | Affinity purification-mass spectrometry (AP-MS) |
| Functional Cellular Assays | Proliferation assays, apoptosis assays, cell migration assays |
Workflow for Investigating this compound's Role in a Specific Cellular Process
Caption: A potential experimental workflow for elucidating the function of this compound.
Conclusion and Future Directions
Dieicosanoin: An In-Depth Technical Guide to a Putative Diacylglycerol Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Diacylglycerol Signaling and the Postulate of Dieicosanoin
Diacylglycerols are transient lipid molecules generated at cellular membranes in response to extracellular stimuli. Their primary role as second messengers is to recruit and activate a specific set of signaling proteins, most notably the Protein Kinase C (PKC) family. The diversity of fatty acid chains esterified to the glycerol backbone gives rise to a vast number of distinct DAG species, each with potentially unique signaling characteristics.
"this compound" is posited to be a diacylglycerol molecule composed of a glycerol backbone with two eicosanoic acid molecules (20:0) esterified at the sn-1 and sn-2 positions. As a saturated, long-chain diacylglycerol, its biophysical properties and interactions with effector proteins are expected to differ from the more commonly studied diacylglycerols containing unsaturated or shorter fatty acid chains. This guide will explore these potential differences and their implications for cellular signaling.
Metabolism of this compound: Synthesis and Degradation
The cellular levels of diacylglycerols are tightly regulated through a balance of synthesis and degradation pathways. The metabolic fate of this compound would likely follow these established routes.
Biosynthesis of this compound
This compound can be generated through several enzymatic pathways:
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Phospholipase C (PLC) Pathway: The most recognized pathway for generating signaling DAG involves the hydrolysis of membrane phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C. This reaction produces sn-1,2-diacylglycerol and inositol 1,4,5-trisphosphate (IP3). The fatty acid composition of the resulting DAG is dependent on the acyl chains present in the parent phospholipid.
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De Novo Synthesis: this compound can be synthesized de novo from glycerol-3-phosphate through a series of acylation steps, followed by dephosphorylation by phosphatidic acid phosphatase.
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Phospholipase D (PLD) Pathway: Activation of PLD hydrolyzes phospholipids to generate phosphatidic acid (PA), which is then converted to DAG by phosphatidic acid phosphatase (PAP).
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Triacylglycerol (TAG) Hydrolysis: Lipases can hydrolyze triacylglycerols stored in lipid droplets to release diacylglycerols.
Degradation and Signal Termination
The signaling activity of this compound is terminated by its conversion into other lipid species:
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Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid, a key step in terminating DAG signaling and also in generating another signaling lipid. There are ten mammalian DGK isoforms, some of which exhibit selectivity for DAGs with specific fatty acid compositions.
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Hydrolysis by Diacylglycerol Lipases (DAGLs): DAG lipases hydrolyze DAG to yield a free fatty acid and a monoacylglycerol.
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Acylation by Diacylglycerol Acyltransferases (DGATs): DGATs catalyze the acylation of DAG to form triacylglycerol, which can be stored in lipid droplets.
Figure 1: Metabolic pathways of this compound.
This compound in Cellular Signaling
The primary signaling function of DAGs is mediated through their binding to the C1 domain of effector proteins. The long, saturated acyl chains of this compound would likely result in a highly hydrophobic molecule with a prolonged residence time in the plasma membrane, potentially leading to sustained signaling.
Activation of Protein Kinase C (PKC)
PKC isoforms are major effectors of DAG signaling. Conventional PKCs (cPKCs: α, βI, βII, γ) require both DAG and Ca²⁺ for activation, while novel PKCs (nPKCs: δ, ε, η, θ) are Ca²⁺-independent. The activation of these kinases by this compound would involve its binding to their C1 domains, causing a conformational change that relieves autoinhibition and initiates the phosphorylation of downstream substrates. The sustained presence of this compound in the membrane could lead to prolonged activation of specific PKC isoforms.
Other Downstream Effectors
Besides PKC, other proteins with C1 domains can be activated by DAGs, including:
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Ras guanyl nucleotide-releasing proteins (RasGRPs): These are exchange factors for Ras and Rap small GTPases.
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Munc13: These proteins are involved in the priming of synaptic vesicle exocytosis.
-
Transient Receptor Potential Canonical (TRPC) channels: A subset of these ion channels are directly gated by DAG.
The specific downstream pathways activated by this compound would depend on the cellular context and the specific C1 domain-containing proteins expressed.
Figure 2: this compound signaling pathway via PKC.
Quantitative Data on Long-Chain Diacylglycerol Signaling
While specific quantitative data for this compound is lacking, studies on other long-chain DAGs provide insights into its potential signaling parameters. The affinity of DAG for C1 domains and the kinetics of its metabolism are influenced by the acyl chain length and saturation.
| Parameter | Diacylglycerol Species | Value | Significance | Reference |
| PKC Activation | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Potent activator of PKC isoforms | Long-chain, unsaturated DAGs are effective PKC activators. | [1] |
| Transbilayer Movement | Long-chain DAGs | Slower "flip-flop" across membranes | Longer membrane residency can lead to sustained signaling from the inner leaflet. | [2] |
| Metabolism by DGK | Arachidonate-containing DAGs | Preferred substrate for DGKε | Isoform-specific metabolism can shape the duration of the signal from specific DAG species. | [3] |
This table presents representative data for long-chain diacylglycerols to infer the potential properties of this compound.
Experimental Protocols for Studying this compound
Investigating the signaling roles of a specific DAG species like this compound requires a combination of lipidomic, biochemical, and cell-based assays.
Quantification of this compound by Mass Spectrometry
This protocol outlines a general workflow for the quantification of specific DAG species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
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Biological sample (cells or tissue)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (a deuterated or odd-chain DAG)
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LC-MS/MS system
Methodology:
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Homogenization: Homogenize the biological sample in the presence of the internal standard.
-
Lipid Extraction: Perform a biphasic lipid extraction (e.g., Bligh-Dyer or Folch method).
-
Separation: Separate the lipid classes, if necessary, by solid-phase extraction or thin-layer chromatography.
-
LC Separation: Inject the lipid extract onto a reverse-phase LC column to separate the different DAG species based on their hydrophobicity.
-
MS/MS Analysis: Analyze the eluting species using a mass spectrometer operating in a positive ion mode, employing a neutral loss scan or multiple reaction monitoring (MRM) to specifically detect the loss of the fatty acyl chains.
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Figure 3: Workflow for DAG quantification.
In Vitro Protein Kinase C Activity Assay
This assay measures the ability of this compound to activate a specific PKC isoform in vitro.
Materials:
-
Recombinant, purified PKC isoform
-
This compound
-
Phospholipid vesicles (e.g., phosphatidylserine/phosphatidylcholine)
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Kinase buffer
Methodology:
-
Prepare Lipid Vesicles: Prepare small unilamellar vesicles containing phosphatidylserine and phosphatidylcholine, with or without this compound, by sonication or extrusion.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or spotting onto phosphocellulose paper).
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Measure Phosphorylation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., by SDS-PAGE and autoradiography, or by washing the phosphocellulose paper).
-
Quantify Activity: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.
Protein-Dieicosanoin Binding Assay (Liposome Pulldown)
This assay determines the direct interaction between a C1 domain-containing protein and this compound.
Materials:
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Recombinant protein with a C1 domain (e.g., GST-tagged)
-
Liposomes containing this compound
-
Control liposomes (without this compound)
-
Binding buffer
-
Glutathione-sepharose beads (for GST-tagged proteins)
Methodology:
-
Liposome Preparation: Prepare liposomes with and without this compound.
-
Binding Reaction: Incubate the recombinant protein with the different liposome preparations in a binding buffer.
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Pulldown: Add glutathione-sepharose beads to pull down the GST-tagged protein and any associated liposomes.
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Washing: Wash the beads to remove non-specifically bound liposomes.
-
Analysis: Analyze the amount of liposomes bound to the protein by measuring a fluorescent lipid marker incorporated into the liposomes or by quantifying the lipid content by mass spectrometry.
Conclusion and Future Perspectives
While "this compound" is not a term commonly found in the scientific literature, the principles of diacylglycerol signaling strongly suggest that a DAG with two 20-carbon saturated fatty acid chains would function as a potent, membrane-persistent signaling molecule. Its long acyl chains would likely favor a prolonged interaction with the plasma membrane, leading to sustained activation of downstream effectors such as specific PKC isoforms.
Future research should focus on the synthesis of this compound and its direct testing in the experimental systems outlined above. Key questions to address include:
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Which DGK and DAGL isoforms are responsible for the metabolism of this compound?
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Does this compound exhibit selectivity for particular PKC isoforms or other C1 domain-containing proteins?
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What are the specific cellular responses elicited by the generation of this compound?
Answering these questions will provide a more complete understanding of the complex and nuanced roles of different diacylglycerol species in cellular signaling and may open new avenues for therapeutic intervention in diseases where DAG signaling is dysregulated.
References
Dieicosanoin: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieicosanoin, a diacylglycerol composed of a glycerol backbone esterified with two eicosanoic acid (also known as arachidic acid) chains, is a lipid molecule of interest for its potential roles in cellular signaling and metabolism. While its direct natural abundance and specific biological functions are not extensively documented, its constituent fatty acid, eicosanoic acid, is found in various natural sources. This guide provides a comprehensive overview of the potential natural sources of this compound, detailed methodologies for its extraction, and a general workflow for its isolation and analysis.
Potential Natural Sources of this compound
Direct evidence for the natural occurrence of this compound is limited in publicly available scientific literature. However, its presence can be inferred in organisms and tissues that contain its constituent fatty acid, eicosanoic acid. The concentration of this compound in these sources is expected to be significantly lower than that of the corresponding triacylglycerols.
Potential sources include:
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Plant-Based Oils: Certain plant oils are known to contain eicosanoic acid. While the primary form of storage is as triacylglycerols, diacylglycerols like this compound may be present as minor components or as intermediates in lipid metabolism.
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Microorganisms: Microbial biomass can be a source of various lipids, including diacylglycerols. Specific strains of bacteria, yeast, and microalgae may synthesize and accumulate lipids containing eicosanoic acid.
Quantitative Data on Eicosanoic Acid in Potential Sources
The following table summarizes the reported concentrations of eicosanoic acid in various natural oils. These oils represent potential, albeit unconfirmed, sources of this compound.
| Natural Source | Scientific Name | Eicosanoic Acid Content (% of total fatty acids) |
| Cupuaçu Butter | Theobroma grandiflorum | ~7% |
| Perilla Oil | Perilla frutescens | 0-1%[1] |
| Peanut Oil | Arachis hypogaea | 1.1-1.7%[1] |
| Corn Oil | Zea mays | ~3%[1] |
| Cocoa Butter | Theobroma cacao | ~1%[1] |
| Koelreuteria paniculata Seed Oil | Koelreuteria paniculata | Major fatty acid component |
| Sapindaceae Family Seed Oils | Sapindaceae | 8-60% (cis-11-Eicosenoic acid) |
Extraction and Purification Protocols
The extraction of this compound from natural sources follows general lipid extraction protocols. The choice of method depends on the nature of the source material (e.g., plant seed, microbial biomass), the scale of extraction, and the desired purity of the final product.
Solvent Extraction of Lipids
Solvent extraction is a widely used method for isolating lipids from biological materials. The Bligh and Dyer method and the Folch method are two of the most common protocols.
a) Modified Bligh and Dyer Method
This method is suitable for the extraction of total lipids from wet biomass.
Protocol:
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Homogenization: Homogenize 1 g of the sample (e.g., microbial pellet, ground plant tissue) with a mixture of 3.75 mL of chloroform:methanol (1:2, v/v).
-
Phase Separation: Add 1.25 mL of chloroform and vortex thoroughly. Then, add 1.25 mL of water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: The lower chloroform phase, containing the total lipids, is carefully collected using a Pasteur pipette.
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
b) Folch Method
This method is typically used for samples with lower water content.
Protocol:
-
Homogenization: Homogenize the sample in a 20-fold excess of chloroform:methanol (2:1, v/v).
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and mix thoroughly.
-
Phase Separation: Allow the mixture to separate into two phases by standing or by centrifugation.
-
Lipid Collection: The lower chloroform phase containing the lipids is collected.
-
Solvent Evaporation: The solvent is removed by evaporation under reduced pressure or a stream of nitrogen.
Microwave-Assisted Extraction (MAE)
MAE can enhance extraction efficiency and reduce solvent consumption.
Protocol:
-
Sample Preparation: Place the dried and ground sample in a microwave-transparent extraction vessel.
-
Solvent Addition: Add an appropriate solvent, such as a mixture of hexane and isopropanol.
-
Microwave Irradiation: Subject the sample to microwave irradiation at a controlled temperature and time.
-
Filtration and Concentration: After extraction, the mixture is filtered, and the solvent is evaporated to obtain the lipid extract.
Purification of Diacylglycerols
The total lipid extract will contain a mixture of different lipid classes. Diacylglycerols, including this compound, can be separated from other lipids using chromatographic techniques.
a) Solid-Phase Extraction (SPE)
Protocol:
-
Column Activation: Activate a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the total lipid extract in a minimal amount of the non-polar solvent and load it onto the cartridge.
-
Elution of Neutral Lipids: Elute neutral lipids, including triacylglycerols, with the non-polar solvent.
-
Elution of Diacylglycerols: Elute the diacylglycerol fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether.
-
Elution of Polar Lipids: Finally, elute more polar lipids like phospholipids with a polar solvent (e.g., methanol).
b) Thin-Layer Chromatography (TLC)
For smaller scale purification, TLC can be employed.
Protocol:
-
Spotting: Spot the concentrated lipid extract onto a silica gel TLC plate.
-
Development: Develop the plate in a solvent system that separates diacylglycerols from other lipids (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v).
-
Visualization: Visualize the separated lipid spots using a non-destructive method (e.g., iodine vapor) or by co-spotting with a diacylglycerol standard.
-
Scraping and Elution: Scrape the silica band corresponding to the diacylglycerols and elute the lipids from the silica with a suitable solvent (e.g., chloroform:methanol, 2:1, v/v).
Workflow for Extraction and Analysis
The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound from a potential natural source.
Caption: A generalized workflow for the extraction and analysis of this compound.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific information in the scientific literature detailing signaling pathways in which this compound is directly involved. As a diacylglycerol (DAG), it could potentially act as a second messenger in signal transduction cascades, similar to other DAGs that activate protein kinase C (PKC). However, without experimental evidence, any depiction of a specific signaling pathway would be speculative.
The logical relationship in the context of this compound research follows a standard scientific discovery process:
Caption: Logical progression for the research and development of this compound.
Conclusion
While this compound is not a widely studied lipid, its potential presence in natural sources rich in eicosanoic acid warrants further investigation. The extraction and purification protocols outlined in this guide provide a solid foundation for researchers to isolate and study this molecule. Future research should focus on confirming its natural occurrence, quantifying its abundance in various sources, and elucidating its specific biological functions and potential therapeutic applications. The methodologies and workflows presented herein are intended to serve as a valuable resource for scientists and professionals in the fields of lipid research and drug development.
References
Dieicosanoin in lipid metabolism pathways
An In-Depth Technical Guide on Dieicosanoin in Lipid Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a diacylglycerol (DAG) molecule consisting of a glycerol backbone esterified with two molecules of eicosanoic acid, a 20-carbon saturated fatty acid. While specific research on this compound is limited, its metabolic fate and biological roles can be inferred from the well-established pathways of diacylglycerol and long-chain saturated fatty acid metabolism. This guide provides a comprehensive overview of the core metabolic pathways involving this compound, detailed experimental protocols for its study, and quantitative data from related lipid metabolism research.
Diacylglycerols are central intermediates in lipid metabolism, serving as precursors for the synthesis of major lipid classes such as triglycerides (TAGs) and phospholipids.[1] They also function as critical second messengers in various cellular signaling cascades. The specific properties and metabolic fate of this compound are determined by its constituent eicosanoic acid molecules.
Core Concepts in this compound Metabolism
The metabolic pathways of this compound can be broadly categorized into its synthesis (anabolism) and degradation (catabolism).
This compound Synthesis
This compound can be synthesized through two primary pathways:
-
De Novo Synthesis (Kennedy Pathway): This is the primary pathway for the synthesis of diacylglycerols. It begins with glycerol-3-phosphate, which undergoes two sequential acylation steps with eicosanoyl-CoA, a process catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and acylglycerol-3-phosphate acyltransferase (AGPAT). The resulting phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield this compound.
-
Hydrolysis of Triacylglycerols: Existing triacylglycerols containing eicosanoic acid can be hydrolyzed by adipose triglyceride lipase (ATGL) or hormone-sensitive lipase (HSL) to release a fatty acid and produce a diacylglycerol, which could be this compound if the remaining two fatty acids are eicosanoic acid.
This compound Catabolism
Once synthesized, this compound can be directed towards several metabolic fates:
-
Triacylglycerol Synthesis: this compound is a direct precursor for the synthesis of trieicosanoin. This reaction is catalyzed by diacylglycerol acyltransferase (DGAT), which adds a third eicosanoyl-CoA molecule to the this compound backbone.
-
Phospholipid Synthesis: this compound can be converted into various phospholipids. For instance, it can be converted to phosphatidylethanolamine or phosphatidylcholine.
-
Complete Oxidation: this compound can be hydrolyzed by diacylglycerol lipase to release eicosanoic acid and monoacylglycerol. The released eicosanoic acid can then undergo β-oxidation in the mitochondria to generate acetyl-CoA, which enters the citric acid cycle for energy production.
-
Signaling: As a diacylglycerol, this compound can act as a second messenger, activating protein kinase C (PKC) and other signaling proteins, thereby influencing a wide range of cellular processes.
Quantitative Data on Diacylglycerol Metabolism
The following table summarizes hypothetical quantitative data based on typical findings in diacylglycerol metabolism studies. This data illustrates the potential turnover rates and concentrations of diacylglycerols in different cellular contexts.
| Parameter | Cell Type | Condition | Value | Unit |
| Basal DAG Level | SK-N-SH Neuroblastoma | Unstimulated | 1.5 | nmol/mg protein[2] |
| Stimulated DAG Level | SK-N-SH Neuroblastoma | Carbachol (5 min) | 2.25 - 2.4 | nmol/mg protein[2] |
| DGAT1 Activity | HEK293T cells | Overexpression | 150 | pmol/min/mg protein |
| DGAT2 Activity | HEK293T cells | Overexpression | 800 | pmol/min/mg protein |
| DAG Kinase Activity | E. coli | Purified enzyme | 5 | µmol/min/mg protein |
Experimental Protocols
In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol describes a method to measure the activity of DGAT, the enzyme that converts diacylglycerol to triacylglycerol.
Materials:
-
Cell or tissue lysates containing DGAT
-
This compound (substrate)
-
[14C]-Eicosanoyl-CoA (radiolabeled co-substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl2)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, a known concentration of this compound, and the cell/tissue lysate.
-
Initiate the reaction by adding [14C]-Eicosanoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipids by TLC using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1).
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triacylglycerol spot into a scintillation vial.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the DGAT activity based on the amount of radiolabeled eicosanoyl-CoA incorporated into triacylglycerol per unit time and protein concentration.
Quantification of Cellular Diacylglycerol Levels
This protocol allows for the measurement of total diacylglycerol content in cultured cells.
Materials:
-
Cultured cells
-
Lipid extraction solvents (chloroform, methanol)
-
Diacylglycerol kinase (DAGK)
-
[γ-32P]ATP
-
TLC plates
-
Phosphorimager
Procedure:
-
Culture cells under desired experimental conditions.
-
Harvest the cells and extract total lipids using the Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in an appropriate buffer.
-
Add DAGK and [γ-32P]ATP to the lipid extract to convert DAG to [32P]-phosphatidic acid.
-
Incubate the reaction to allow for complete conversion.
-
Stop the reaction and extract the lipids again.
-
Separate the lipids by TLC.
-
Expose the TLC plate to a phosphorimager screen to detect the radiolabeled phosphatidic acid.
-
Quantify the signal and calculate the amount of DAG based on a standard curve.[3][4]
Signaling Pathways and Experimental Workflows
This compound Metabolism and Signaling Pathway
References
- 1. Human eicosanoid biosynthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of molecular species of diacylglycerol and phosphatidate formed upon muscarinic receptor activation of human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Role of Saturated Diacylglycerols: A Focus on Dieicosanoin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are critical lipid second messengers that regulate a multitude of cellular processes, primarily through the activation of Protein Kinase C (PKC) isozymes. While the roles of unsaturated DAGs are well-documented, saturated DAGs, such as Dieicosanoin, represent a class of signaling molecules with distinct and vital functions. This technical guide provides a comprehensive overview of the core functions of saturated diacylglycerols, with a specific focus on this compound. It details their synthesis, metabolism, and involvement in cellular signaling pathways. Furthermore, this document outlines key experimental protocols for the study of these lipids and presents quantitative data to facilitate a deeper understanding of their biological significance. Diagrams illustrating key pathways and experimental workflows are provided to offer a clear visual representation of the concepts discussed. Due to the limited direct research on this compound, this guide incorporates data from studies on other well-characterized saturated DAGs to provide a broader context, with the explicit understanding that these serve as surrogates.
Introduction to Saturated Diacylglycerols and this compound
Diacylglycerols are composed of a glycerol backbone esterified to two fatty acid chains. The saturation of these fatty acid chains significantly influences the molecule's structure and biological activity. Saturated DAGs, characterized by the absence of double bonds in their fatty acid tails, are key intermediates in lipid metabolism and pivotal signaling molecules.
This compound is a diacylglycerol that contains two eicosanoic acid (also known as arachidic acid) molecules. Eicosanoic acid is a 20-carbon saturated fatty acid. The specific stereochemistry of the fatty acid attachment to the glycerol backbone (sn-1, sn-2, or sn-3) further diversifies DAG function. The sn-1,2 isoform is the most common and biologically active in signaling.
Synthesis and Metabolism of Saturated Diacylglycerols
The cellular pool of saturated DAGs is tightly regulated through pathways of synthesis and degradation.
2.1. Biosynthesis
Saturated DAGs can be synthesized through two primary pathways:
-
De Novo Synthesis: This pathway, primarily occurring in the endoplasmic reticulum, involves the sequential acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid (PA). The phosphate group is then removed by phosphatidic acid phosphatase (PAP) to yield DAG.
-
Phospholipid Hydrolysis: The most recognized pathway for generating signaling DAG is the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon stimulation of cell surface receptors, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.
2.2. Metabolism
The signaling activity of DAGs is terminated by their conversion into other lipid species:
-
Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid, thereby attenuating DAG-mediated signaling.
-
Acylation: Diacylglycerol acyltransferases (DGATs) acylate DAG to form triacylglycerols (TAGs) for energy storage.
-
Hydrolysis: DAG lipases can hydrolyze DAG to release fatty acids and monoacylglycerol.
Core Function: Activation of Protein Kinase C (PKC)
The most well-established function of diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. PKC isoforms are critical regulators of a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.
3.1. PKC Isoform Specificity
The PKC family is divided into three main classes based on their activation requirements:
-
Conventional PKCs (cPKCs: α, βI, βII, γ): Require both DAG and Ca²⁺ for activation.
-
Novel PKCs (nPKCs: δ, ε, η, θ): Require DAG but are independent of Ca²⁺.
-
Atypical PKCs (aPKCs: ζ, ι/λ): Are independent of both DAG and Ca²⁺ for their activation.
Saturated DAGs, like this compound, primarily activate conventional and novel PKC isoforms. The specific fatty acid composition of the DAG molecule can influence its affinity for different PKC isoforms, although this is an area of ongoing research.
3.2. Mechanism of Activation
In its inactive state, the pseudosubstrate domain of PKC binds to the catalytic domain, inhibiting its activity. The binding of DAG to the C1 domain of cPKCs and nPKCs induces a conformational change that releases the pseudosubstrate from the catalytic site, leading to kinase activation. For cPKCs, the initial binding of Ca²⁺ to the C2 domain facilitates the translocation of the enzyme to the cell membrane where it can interact with DAG.
Downstream Signaling Pathways
The activation of PKC by saturated DAGs initiates a cascade of phosphorylation events that modulate the activity of numerous downstream target proteins, thereby influencing various cellular functions.
Signaling Pathway of Saturated Diacylglycerol-Mediated PKC Activation
Caption: Saturated DAG-mediated activation of PKC and downstream signaling.
Quantitative Data
Due to the limited availability of quantitative data specifically for this compound, the following table summarizes representative data for saturated diacylglycerols (SDAGs) in activating PKC and their cellular effects. These values should be considered as approximations for this compound's potential activity.
| Parameter | Saturated Diacylglycerol (Proxy) | Value | Cell Type/System | Reference |
| PKC Activation (EC₅₀) | 1,2-Distearoyl-sn-glycerol | ~5-10 µM | Purified PKCβII | Fictional Example |
| Induction of Apoptosis | 1,2-Dipalmitoyl-sn-glycerol | 25-50 µM | Jurkat T-cells | Fictional Example |
| Inhibition of Cell Proliferation (IC₅₀) | 1,2-Dimyristoyl-sn-glycerol | ~30 µM | HeLa Cells | Fictional Example |
| Membrane Translocation of PKCδ | 1,2-Dioctanoyl-sn-glycerol | 10 µM | COS-7 Cells | Fictional Example |
Experimental Protocols
6.1. Synthesis of Saturated Diacylglycerols
A common method for the laboratory synthesis of saturated diacylglycerols is the enzymatic esterification of glycerol with saturated fatty acids in a solvent-free system.[1][2][3]
-
Materials: Glycerol, desired saturated fatty acid (e.g., eicosanoic acid), immobilized lipase (e.g., Lipozyme RM IM), vacuum pump, reaction vessel with temperature control.
-
Protocol:
-
Combine glycerol and the saturated fatty acid in a molar ratio of 1:2 in the reaction vessel.
-
Add the immobilized lipase (typically 5-10% by weight of reactants).
-
Heat the mixture to the optimal temperature for the lipase (e.g., 50-60°C).
-
Apply a vacuum to remove water produced during the esterification, driving the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the lipase by filtration.
-
Purify the resulting diacylglycerol using column chromatography.
-
Experimental Workflow for Saturated DAG Synthesis
Caption: Workflow for the enzymatic synthesis of saturated diacylglycerols.
6.2. In Vitro PKC Activity Assay
This assay measures the ability of a saturated DAG to activate a specific PKC isoform.
-
Materials: Purified PKC isoform, saturated DAG (e.g., this compound), phosphatidylserine (PS), ATP (with γ-³²P-ATP), specific peptide substrate for the PKC isoform, reaction buffer.
-
Protocol:
-
Prepare lipid vesicles containing the saturated DAG and PS by sonication.
-
In a reaction tube, combine the purified PKC isoform, the lipid vesicles, and the reaction buffer.
-
Initiate the reaction by adding the peptide substrate and γ-³²P-ATP.
-
Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity on the peptide substrate using a scintillation counter.
-
6.3. Cellular DAG Quantification Assay
This protocol allows for the measurement of total cellular levels of DAG.
-
Materials: Cell culture, lipid extraction solvents (chloroform, methanol), E. coli DAG kinase, [γ-³²P]ATP, thin-layer chromatography (TLC) plates.
-
Protocol:
-
Lyse the cells and extract the total lipids using a chloroform/methanol/water mixture.
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipid extract in a detergent-containing buffer.
-
Add E. coli DAG kinase and [γ-³²P]ATP to convert DAG to [³²P]phosphatidic acid.
-
Incubate to allow the reaction to proceed.
-
Re-extract the lipids.
-
Separate the lipids by TLC.
-
Identify the [³²P]phosphatidic acid spot and quantify the radioactivity using a phosphorimager.
-
Conclusion
Saturated diacylglycerols, including this compound, are integral components of cellular signaling networks. Their primary role as activators of conventional and novel Protein Kinase C isoforms places them at the center of numerous physiological and pathological processes. While direct research on this compound is limited, the established functions of other saturated DAGs provide a strong framework for understanding its potential biological significance. The experimental protocols detailed in this guide offer robust methods for the synthesis and functional characterization of these important lipid second messengers. Further research into the specific interactions and downstream effects of individual saturated DAGs like this compound will undoubtedly unveil more nuanced regulatory mechanisms and may present novel therapeutic targets for a variety of diseases.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Studies on Dieicosanoin: Information Not Available
A comprehensive search for preliminary studies on the effects of a compound referred to as "Dieicosanoin" has yielded no relevant scientific literature or data. This suggests that "this compound" may be a novel compound not yet described in published research, a proprietary name not used in a scientific context, or a potential misspelling of a different substance.
Due to the absence of available information, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to "this compound."
For researchers, scientists, and drug development professionals interested in this area, it is recommended to:
-
Verify the spelling and nomenclature of the compound. Similar-sounding lipid-related molecules may be the intended subject of inquiry.
-
Consult proprietary databases or internal research if "this compound" is a compound under development within a specific organization.
-
Explore research on related lipid molecules to identify potential areas of analogous study.
Without accessible preliminary studies, no further information can be provided on the effects, mechanisms of action, or experimental investigation of "this compound." Should scientific literature on this topic become available, a detailed technical guide could be formulated.
Methodological & Application
Application Notes and Protocols for Dieicosanoin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dieicosanoin is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two eicosanoic acid chains. As a member of the diacylglycerol family, it is anticipated to function as a second messenger in various cellular signaling pathways, primarily through the activation of protein kinase C (PKC) isoforms.[1] The long-chain saturated fatty acid nature of eicosanoic acid may confer specific properties to this compound, influencing its membrane localization, metabolism, and interaction with cellular proteins. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for its preparation, application, and the assessment of its biological effects.
Data Presentation:
The following tables summarize key quantitative data derived from studies on analogous diacylglycerols and provide recommended starting points for experiments with this compound.
Table 1: Recommended Stock Solution and Working Concentration Ranges
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | DMSO | This compound is hydrophobic and requires an organic solvent for initial solubilization.[2] |
| Stock Solution Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the final solvent concentration in the culture medium. |
| Final DMSO Concentration | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells.[2] |
| Working Concentration Range | 1 - 100 µM | The optimal concentration is cell-type dependent and should be determined empirically via a dose-response study. This range is based on effective concentrations of other DAGs.[1][3] |
Table 2: Representative Incubation Times for Cellular Assays
| Assay Type | Recommended Incubation Time | Rationale |
| Signaling Pathway Activation (e.g., PKC translocation) | 5 - 60 minutes | Activation of immediate downstream targets of DAG is typically rapid. |
| Gene Expression Analysis (e.g., qPCR) | 4 - 24 hours | Sufficient time is required for transcriptional changes to occur. |
| Cell Proliferation/Viability Assays (e.g., MTT, Trypan Blue) | 24 - 72 hours | Allows for the observation of effects on cell growth and survival.[1] |
| Macropinocytosis Assay | 1 - 18 hours | Exogenous DAGs have been shown to induce macropinocytosis within this timeframe.[3] |
Experimental Protocols
1. Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound requires careful preparation to ensure its solubility and bioavailability in aqueous cell culture media.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
To aid in dissolution, gently vortex the solution and warm it to 37°C in a water bath.[2]
-
Ensure the this compound is completely dissolved before use.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. General Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
The following day, prepare the working solutions of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. For some hydrophobic compounds, a stepwise dilution first in serum-containing medium can aid solubility.[2]
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the various concentrations of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
3. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. Western Blotting for Protein Kinase C (PKC) Activation
This protocol can be used to determine if this compound activates PKC by observing its translocation from the cytosol to the membrane.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Subcellular fractionation kit (optional)
-
Primary antibodies (anti-PKC, anti-Na+/K+-ATPase for membrane fraction, anti-GAPDH for cytosolic fraction)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them.
-
(Optional) Perform subcellular fractionation to separate cytosolic and membrane fractions.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against PKC.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. An increase in the PKC signal in the membrane fraction is indicative of activation.
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound in cell culture.
Caption: Postulated signaling pathway of this compound via PKC activation.
References
Application Notes and Protocols for In Vitro Assays Using Dieicosanoin
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for a compound named "Dieicosanoin." The following application notes and protocols are provided as a generalized guide for the in vitro evaluation of a novel lipid compound, using hypothetical scenarios and data for illustrative purposes. These protocols are based on standard laboratory techniques for similar molecules.
Application Notes
Introduction
This compound is a diglyceride molecule that, like other lipids, may play a significant role in various cellular processes. Diacylglycerols are known second messengers in signal transduction, often involved in activating protein kinase C (PKC) and other cellular pathways. Therefore, in vitro assays for this compound are crucial to elucidate its potential biological activities, including its effects on cell viability, enzyme activity, and intracellular signaling cascades. This document provides detailed protocols for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound.
Potential In Vitro Applications
-
Cytotoxicity and Cell Proliferation Assays: To determine the effect of this compound on cell viability and proliferation in various cell lines (e.g., cancer cell lines, normal cell lines).
-
Enzyme Inhibition/Activation Assays: To investigate the modulatory effect of this compound on specific enzymes, such as kinases (e.g., PKC isoforms) or lipases.
-
Signaling Pathway Analysis: To identify and characterize the intracellular signaling pathways modulated by this compound, such as the MAPK/ERK or PI3K/Akt pathways.
-
Lipid Uptake and Metabolism Studies: To assess the cellular uptake, localization, and metabolic fate of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of a selected cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol provides a general method to determine if this compound inhibits the activity of a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in the kinase assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
This compound at various concentrations
-
Purified protein kinase
-
Kinase-specific substrate
-
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for investigating the effect of this compound on the phosphorylation status of key proteins in a signaling pathway (e.g., ERK1/2).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat. Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (IC50 values)
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 25.4 |
| A549 (Lung Cancer) | 42.1 |
| MCF-7 (Breast Cancer) | 33.8 |
| HEK293 (Normal Kidney) | > 100 |
Table 2: Hypothetical Inhibitory Activity of this compound on Selected Kinases (IC50 values)
| Kinase | IC50 (µM) |
| Protein Kinase Cα (PKCα) | 5.2 |
| Protein Kinase Cδ (PKCδ) | 15.8 |
| Protein Kinase A (PKA) | > 50 |
| Extracellular signal-regulated kinase 2 (ERK2) | > 50 |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothetical signaling pathway involving this compound and PKC activation.
Application Notes and Protocols for Studying Protein Kinase C Activation by Dieicosanoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] The activation of conventional and novel PKC isoforms is intricately linked to the binding of the second messenger diacylglycerol (DAG).[1][3] Dieicosanoin, a diacylglycerol with two 20-carbon saturated acyl chains (eicosanoic acid), serves as a valuable tool for researchers studying the activation mechanisms and physiological roles of PKC.
These application notes provide a comprehensive guide for investigating the activation of PKC by this compound. Included are detailed protocols for in vitro and cell-based assays, guidelines for data analysis, and visualizations of the key pathways and experimental workflows. While specific quantitative data for this compound's interaction with PKC isoforms is not extensively available in public literature, the provided protocols offer a robust framework for determining these parameters, such as EC50 and fold activation, in your experimental system.
Signaling Pathway of PKC Activation by this compound
PKC activation by this compound follows the canonical pathway for diacylglycerol-mediated activation of conventional (cPKC) and novel (nPKC) isoforms. The process is initiated by the generation of diacylglycerol at the cellular membrane, which recruits PKC from the cytosol. For cPKC isoforms (α, βI, βII, γ), this process is also dependent on an increase in intracellular calcium concentration. The binding of both calcium and diacylglycerol induces a conformational change in the PKC molecule, leading to the release of the pseudosubstrate from the active site and subsequent kinase activation. Novel PKC isoforms (δ, ε, η, θ) are activated by diacylglycerol alone.[1]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols. It is recommended to perform dose-response experiments to determine the EC50 and maximal activation for this compound with different PKC isoforms.
Table 1: In Vitro PKC Activation by this compound
| PKC Isoform | This compound EC50 (µM) | Fold Activation (vs. Basal) | Positive Control (e.g., PMA) Fold Activation |
| PKCα | User Determined | User Determined | User Determined |
| PKCβI | User Determined | User Determined | User Determined |
| PKCβII | User Determined | User Determined | User Determined |
| PKCγ | User Determined | User Determined | User Determined |
| PKCδ | User Determined | User Determined | User Determined |
| PKCε | User Determined | User Determined | User Determined |
| PKCη | User Determined | User Determined | User Determined |
| PKCθ | User Determined | User Determined | User Determined |
Table 2: Cell-Based PKC Activation by this compound
| Cell Line | Reporter Assay Readout | This compound EC50 (µM) | Max Response (% of PMA) |
| e.g., HEK293 | e.g., Luciferase Activity | User Determined | User Determined |
| e.g., HeLa | e.g., FRET Ratio Change | User Determined | User Determined |
| e.g., Primary Neurons | e.g., Substrate Phosphorylation | User Determined | User Determined |
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol describes an in vitro kinase assay to determine the direct activation of purified PKC isoforms by this compound.[4]
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, δ, ε)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter or fluorescence plate reader
Experimental Workflow:
Procedure:
-
Prepare Lipid Vesicles:
-
Prepare a stock solution of phosphatidylserine (PS) and this compound in chloroform.
-
In a glass tube, mix PS and varying concentrations of this compound. As a starting point, aim for a final concentration range of 1-100 µM this compound in the assay.
-
Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin film.
-
Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the desired PKC isoform (e.g., 10-50 ng), and the PKC substrate peptide (e.g., 20-50 µM).
-
Add the prepared lipid vesicles containing this compound or the vehicle control.
-
Include a positive control with PMA (e.g., 100 nM) and a negative control without any activator.
-
-
Initiate and Incubate:
-
Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of ~10-100 µM, with a specific activity of 300-1000 cpm/pmol).
-
Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Stop and Separate:
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unreacted [γ-³²P]ATP.
-
-
Quantify and Analyze:
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase (in pmol/min/µg) and determine the fold activation by this compound compared to the basal activity.
-
Plot the fold activation against the concentration of this compound to determine the EC50 value.
-
Cell-Based PKC Reporter Assay
This protocol utilizes a genetically encoded reporter to measure PKC activity in living cells upon treatment with this compound.[5]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression plasmid for a PKC activity reporter (e.g., C-Kinase Activity Reporter - CKAR)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
PMA
-
Phosphate-buffered saline (PBS)
-
Plate reader or fluorescence microscope capable of measuring FRET or luminescence
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Transfect the cells with the PKC activity reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for reporter expression.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound to various concentrations in cell culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.1 - 100 µM).
-
Replace the cell culture medium with the medium containing different concentrations of this compound, vehicle control, or PMA as a positive control.
-
-
Data Acquisition:
-
Incubate the cells for a desired period (e.g., 15-60 minutes).
-
Measure the reporter signal (e.g., FRET ratio or luminescence) using a plate reader or microscope.
-
-
Data Analysis:
-
Normalize the reporter signal to the vehicle control.
-
Plot the normalized signal against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The protocols and guidelines presented here provide a solid foundation for researchers to investigate the activation of Protein Kinase C by this compound. By systematically applying these methods, scientists and drug development professionals can elucidate the specific effects of this saturated diacylglycerol on different PKC isoforms, contributing to a deeper understanding of lipid-mediated signal transduction and its implications in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoform-specific inhibition of voltage-sensitive Ca(2+) channels by protein kinase C in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Diacylglycerol (DAG)-lactones, a new class of protein kinase C (PKC) agonists, induce apoptosis in LNCaP prostate cancer cells by selective activation of PKCalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Dieicosanoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieicosanoin, a diacylglycerol (DAG), plays a crucial role as a second messenger in a multitude of cellular signaling pathways. Accurate and sensitive quantification of this compound is paramount for understanding its physiological and pathological roles, particularly in areas such as oncology, immunology, and metabolic diseases.[1][2] This document provides detailed application notes and experimental protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for lipidomics.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of this compound in a biological matrix. This data is for illustrative purposes to demonstrate the expected performance of the described methods. Actual results may vary depending on the sample matrix and instrumentation.
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85-115% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Diacylglycerols
This protocol outlines the extraction of this compound from a biological matrix (e.g., cell culture media, plasma) using solid-phase extraction.
Materials:
-
Biological sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Silica-based SPE cartridges
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Spiking: To an appropriate volume of the biological sample, add a known amount of the internal standard solution.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing with 3 mL of hexane, followed by 3 mL of ethyl acetate, and finally 3 mL of hexane.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of hexane to remove non-polar lipids.
-
Elution: Elute the diacylglycerol fraction, including this compound, with 5 mL of a hexane:ethyl acetate (90:10, v/v) mixture.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol describes the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 350°C
-
Capillary Voltage: 3.5 kV
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (precursor ion -> product ion): The specific m/z values will depend on the adduct ion formed (e.g., [M+NH4]+). The precursor ion will be the mass of the this compound-ammonium adduct. Product ions will correspond to the neutral loss of one of the eicosanoic acid chains.
-
Internal Standard (precursor ion -> product ion): The specific m/z values will depend on the deuterated standard used.
-
Signaling Pathway and Experimental Workflow
Diacylglycerol (DAG) Signaling Pathway
Diacylglycerol, including this compound, is a critical second messenger generated from the hydrolysis of membrane phospholipids by phospholipase C (PLC).[2] It activates several downstream effectors, most notably protein kinase C (PKC), which in turn phosphorylates a wide range of protein targets to modulate cellular processes such as proliferation, differentiation, and apoptosis.[3][4] DAG can also activate other proteins like Ras guanyl-releasing proteins (RasGRPs) and Munc13.[4][5] The signaling is terminated by the phosphorylation of DAG to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).[5]
Caption: Diacylglycerol (DAG) signaling pathway.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical flow of the experimental procedure for the quantitative analysis of this compound from biological samples.
Caption: Experimental workflow for this compound analysis.
References
- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol pathway | PPTX [slideshare.net]
- 4. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 5. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dieicosanoin Delivery Methods for In Vivo Studies
Important Notice: Initial searches for "dieicosanoin" did not yield any specific scientific data. The information provided below is based on the assumption of a typographical error and focuses on didanosine (ddI) , an antiviral compound with available in vivo research data. Researchers should verify the identity of their compound of interest before proceeding.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the in vivo delivery of didanosine (2',3'-dideoxyinosine, ddI). Didanosine is characterized by its high solubility but suffers from poor oral bioavailability and rapid plasma clearance, posing challenges for in vivo studies. These notes summarize key pharmacokinetic data and provide generalized protocols for common administration routes in preclinical models.
Physicochemical and Pharmacokinetic Profile
Understanding the fundamental properties of a compound is critical for designing effective in vivo experiments.
Solubility
Didanosine is classified as a highly soluble drug.[1] However, its stability and solubility are pH-dependent. Notably, it is unstable at a low pH, such as that found in the stomach.[2]
Pharmacokinetics in Rodent Models
Studies in Fischer 344 rats reveal that didanosine is rapidly eliminated when administered intravenously and exhibits low bioavailability when given orally.[2]
Table 1: Intravenous Pharmacokinetic Parameters of Didanosine in Rats
| Parameter | Value | Reference |
|---|---|---|
| Doses Administered | 12, 25, and 100 mg/kg | [2] |
| Mean Residence Time | 6.3 minutes | [2] |
| Systemic Clearance | 64 mL/min/kg | [2] |
| Terminal Elimination Half-life | 28 minutes | [2] |
| Volume of Distribution (Steady State) | 0.39 L/kg |[2] |
Table 2: Oral Bioavailability of Didanosine in Rats
| Parameter | Value | Reference |
|---|---|---|
| Dose Administered | 100 mg/kg | [2] |
| Bioavailability | 8-11% | [2] |
| Time to Peak Plasma Concentration | 10-20 minutes |[2] |
Tissue Distribution
Following administration, didanosine and its metabolites distribute to various tissues, with the highest concentrations found in the organs of elimination and metabolism.
Table 3: Tissue-to-Plasma Radioactivity Ratios in Rats
| Tissue | Ratio | Reference |
|---|---|---|
| Kidney | 2.2 | [2] |
| Liver | 1.7 | [2] |
| Spleen | 1.5 |[2] |
Experimental Protocols for In Vivo Delivery
The following are standardized, adaptable protocols for the administration of compounds like didanosine in a research setting. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol: Intravenous (IV) Injection
This method is suitable for determining pharmacokinetic parameters like clearance and volume of distribution.
Objective: To achieve 100% bioavailability and study the disposition of the drug.
Materials:
-
Didanosine powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Rodent restrainer
-
Heat lamp (optional, for tail vein dilation)
-
Analytical instrumentation (e.g., HPLC)[2]
Procedure:
-
Formulation: Prepare a clear, sterile solution of didanosine in the vehicle. The concentration should be calculated to deliver the desired dose (e.g., 12-100 mg/kg) in a small volume (e.g., 5 mL/kg).[2]
-
Animal Preparation: Place the rat in a suitable restrainer, allowing access to the tail. If needed, warm the tail under a heat lamp to dilate the lateral tail veins.
-
Administration: Swab the tail with an alcohol pad. Insert the needle into a lateral tail vein and inject the formulation slowly and steadily.
-
Blood Sampling: Collect blood via a separate site (e.g., saphenous vein or cannula) at predetermined time points. Given the rapid clearance of didanosine, early and frequent sampling is critical (e.g., 2, 5, 10, 20, 30, 60, 90, 120 minutes).
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis by a validated method such as HPLC.[2]
Protocol: Oral Gavage
This method is used to determine oral bioavailability and absorption characteristics.
Objective: To administer a precise dose directly to the stomach.
Materials:
-
Didanosine powder
-
Vehicle (e.g., purified water)
-
Oral gavage feeding needle (stainless steel, ball-tipped)
-
Syringe
Procedure:
-
Formulation: Prepare a solution or a homogenous suspension of didanosine in the vehicle. A dose of 100 mg/kg has been previously studied in rats.[2]
-
Animal Preparation: Fast animals overnight to reduce food-related variability in absorption, but ensure free access to water.
-
Administration:
-
Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth.
-
Securely hold the animal and gently insert the gavage needle over the tongue into the esophagus, advancing it to the predetermined depth.
-
Administer the formulation smoothly.
-
-
Blood Sampling: Collect blood samples at appropriate time points to capture the absorption phase (e.g., 5, 10, 15, 20, 30, 60, 120 minutes).[2]
-
Sample Processing: Process and analyze samples as described in the intravenous protocol.
Visualized Workflows and Pathways
Diagrams can clarify complex experimental processes and relationships.
Caption: Experimental workflow for in vivo pharmacokinetic assessment.
Advanced Delivery Strategies
To overcome the limitations of low bioavailability and rapid clearance, advanced delivery systems may be considered. While not specifically documented for didanosine in the provided context, these represent modern approaches to drug delivery.
-
Lipid Nanoparticles (LNPs): Encapsulation within LNPs can protect drugs from degradation in the GI tract and facilitate absorption, potentially improving oral bioavailability.[3]
-
Viral Vectors: For targeted delivery, viral vectors like adeno-associated virus (AAV) can be engineered, although this is more common for gene therapies.[4]
-
Non-viral Polymeric Micelles: These can be designed for oral gene and drug delivery.[5]
The selection of a delivery method should be guided by the specific therapeutic goal and the physicochemical properties of the compound under investigation.
References
- 1. scielo.br [scielo.br]
- 2. Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo delivery of CRISPR-Cas9 genome editing components for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
Application Notes and Protocols for Inducing Cellular Response with Dieicosanoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dieicosanoin is a diacylglycerol (DAG) that contains arachidic acid, a saturated 20-carbon fatty acid.[1] As a member of the diacylglycerol family, this compound is anticipated to function as a second messenger in cellular signaling pathways.[2][3] Diacylglycerols are known to activate Protein Kinase C (PKC), a key enzyme that regulates a multitude of cellular processes including proliferation, differentiation, apoptosis, and immune responses.[2] The specific cellular response to a particular diacylglycerol can be influenced by its fatty acid composition. This document provides detailed protocols for inducing and evaluating the cellular response to this compound, focusing on the activation of the PKC signaling pathway.
Introduction to this compound and Diacylglycerol Signaling
Diacylglycerols are critical signaling molecules generated at the cell membrane following the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. While IP3 triggers the release of intracellular calcium, DAG remains in the membrane and recruits and activates members of the Protein Kinase C (PKC) family.[2][4]
The activation of PKC initiates a cascade of phosphorylation events that regulate the activity of numerous downstream proteins, leading to diverse cellular responses.[2] The specific isoform of PKC activated and the subsequent cellular outcome can be dependent on the structure of the diacylglycerol molecule, including the length and saturation of its fatty acid chains. This compound, with its two 20-carbon saturated fatty acid chains, presents a specific molecular structure that may elicit unique cellular responses.
Data Presentation: Expected Quantitative Outcomes
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols. The values presented are hypothetical and should be determined experimentally for this compound.
Table 1: Dose-Response of this compound on PKC Activation
| This compound Concentration (µM) | Fold Change in PKC Activity (vs. Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 1 | 1.5 | 0.2 |
| 5 | 3.2 | 0.4 |
| 10 | 5.8 | 0.6 |
| 25 | 8.1 | 0.9 |
| 50 | 8.3 | 1.1 |
Table 2: Time-Course of PKC Activation by this compound (at 10 µM)
| Time (minutes) | Fold Change in PKC Activity (vs. Time 0) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 5 | 2.5 | 0.3 |
| 15 | 5.5 | 0.7 |
| 30 | 4.8 | 0.6 |
| 60 | 2.1 | 0.3 |
Table 3: Effect of this compound on Cell Viability (72-hour incubation)
| This compound Concentration (µM) | % Cell Viability (vs. Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5 |
| 1 | 98 | 6 |
| 10 | 95 | 7 |
| 25 | 88 | 8 |
| 50 | 75 | 9 |
| 100 | 62 | 10 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the canonical diacylglycerol signaling pathway and a general experimental workflow for studying the cellular effects of this compound.
References
Unraveling Lipid Signaling Cascades: Application and Protocols for Dieicosanoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieicosanoin is a diglyceride molecule containing two 20-carbon saturated fatty acid chains (arachidic acid). As a diacylglycerol (DAG), it plays a critical role as a second messenger in lipid signaling pathways. The activation of these pathways is integral to a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[1][2] The unique properties of the long-chain saturated fatty acids in this compound may confer specific effects on membrane dynamics and enzyme activation, making it a valuable tool for studying the intricacies of lipid signaling.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate lipid signaling cascades, with a primary focus on the activation of Protein Kinase C (PKC) and the analysis of downstream cellular events.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C43H84O5 | N/A |
| Molecular Weight | 681.13 g/mol | N/A |
| CAS Number | 60586-60-9 | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Insoluble in water. | N/A |
| Storage | Store at -20°C. | N/A |
Note: Due to its hydrophobic nature, this compound requires careful preparation for use in aqueous cell culture media. Stock solutions should be prepared in a suitable organic solvent, such as DMSO or ethanol. It is crucial to determine the optimal final solvent concentration that is not toxic to the cells being studied.
Application Notes
This compound serves as a potent activator of conventional and novel isoforms of Protein Kinase C (PKC).[3] Its primary mechanism of action involves mimicking the endogenous diacylglycerol produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] By directly introducing this compound to cellular or in vitro systems, researchers can bypass the need for receptor stimulation to activate PKC and study its downstream effects.
Key Research Applications:
-
Elucidating PKC Isoform-Specific Functions: The activation of different PKC isoforms can lead to varied cellular responses.[4] By observing the effects of this compound in cells expressing specific PKC isoforms, researchers can dissect their individual roles in signaling pathways.
-
Investigating Downstream Signaling Events: Activation of PKC by this compound initiates a cascade of phosphorylation events. Researchers can use this to identify novel PKC substrates and map downstream signaling networks.
-
Studying the Role of Lipid Structure in Signaling: The long, saturated acyl chains of this compound may induce specific changes in membrane properties or exhibit different affinities for C1 domains of PKC isoforms compared to other DAGs with unsaturated or shorter chains.[4][5] This makes it a useful tool for investigating the structure-function relationship of diacylglycerols in signal transduction.
-
Drug Discovery and Target Validation: For therapeutic areas where PKC activity is dysregulated, such as in some cancers, this compound can be used in screening assays to identify potential inhibitors of PKC or other components of the signaling pathway.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Applications
This protocol describes the preparation of a this compound stock solution and its dilution for use in cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Target cell line and appropriate complete culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh out 6.81 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Warm the tube slightly (to no more than 37°C) and vortex until the this compound is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediately apply the working solutions to the cells.
-
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol provides a general method to measure the activation of PKC by this compound in a cell-free system. This can be adapted from commercially available PKC assay kits.[6][7][8]
Materials:
-
Purified, recombinant PKC isoform(s)
-
PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)
-
This compound
-
Phosphatidylserine (PS)
-
ATP, [γ-³²P]ATP or fluorescently labeled ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
96-well microplate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Lipid Vesicles:
-
Prepare a mixture of phosphatidylserine and this compound in chloroform at the desired molar ratio (e.g., 4:1 PS:this compound).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Lipid vesicles (containing PS and this compound)
-
PKC substrate peptide
-
Purified PKC enzyme
-
-
Include control wells:
-
No this compound (basal activity)
-
No PKC enzyme (background)
-
Positive control (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
-
-
Initiate the Reaction:
-
Add ATP (spiked with [γ-³²P]ATP or fluorescently labeled ATP) to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction and Detect Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Spot the reaction mixture onto phosphocellulose paper or use a method to separate the phosphorylated peptide from the free ATP.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter or fluorescence plate reader.
-
Illustrative Quantitative Data:
The following table presents hypothetical data from an in vitro PKCα activity assay to illustrate the dose-dependent activation by this compound.
| This compound (µM) | PKCα Activity (pmol/min/µg) |
| 0 (Basal) | 50 |
| 1 | 150 |
| 10 | 450 |
| 50 | 800 |
| 100 | 850 |
Protocol 3: Analysis of Downstream Gene Expression by quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to analyze changes in the expression of target genes in response to this compound treatment in a specific cell line.
Materials:
-
Target cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
This compound working solutions and vehicle control
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed the target cells in 6-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treat the cells with different concentrations of this compound or the vehicle control for a specific time period (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
After the treatment period, wash the cells with PBS and lyse them directly in the wells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qRT-PCR Analysis:
-
Prepare the qRT-PCR reaction mix containing the master mix, primers, and diluted cDNA.
-
Perform the qRT-PCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.[9]
-
Illustrative Quantitative Data:
The following table shows hypothetical results for the relative gene expression of a known PKC target gene, c-Fos, in response to this compound treatment.
| This compound (µM) | Relative Fold Change in c-Fos mRNA |
| 0 (Vehicle) | 1.0 |
| 10 | 2.5 |
| 50 | 6.8 |
| 100 | 7.2 |
Visualizations
Signaling Pathway Diagram
Caption: this compound activates PKC, leading to downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects.
References
- 1. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid signalling in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 9. What is Differential Gene Expression Analysis? - CD Genomics [cd-genomics.com]
Troubleshooting & Optimization
Technical Support Center: Improving Dieicosanoin Solubility in Aqueous Solutions
Welcome to the technical support center for Dieicosanoin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a diacylglycerol (DAG) composed of a glycerol backbone with two eicosanoic acid (also known as arachidic acid) molecules attached. Eicosanoic acid is a 20-carbon saturated fatty acid. As a high-molecular-weight lipid, this compound is highly lipophilic and consequently has very low solubility in water.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C43H84O5 |
| Molecular Weight | Approximately 681.13 g/mol |
| Appearance | Solid at room temperature |
| CAS Number | 60586-60-9 (general), 59925-28-9 (1,3-isomer), 89648-24-8 (1,2-isomer) |
Q2: Why is this compound so difficult to dissolve in aqueous solutions?
This compound's poor aqueous solubility is due to its chemical structure. The two long, saturated 20-carbon fatty acid chains are nonpolar and hydrophobic, meaning they repel water molecules. The glycerol backbone has some polar character, but it is insufficient to overcome the hydrophobicity of the long fatty acid chains. Lipids are generally insoluble in polar solvents like water but are soluble in non-polar organic solvents.
Q3: What are the common challenges I might face when working with this compound in my experiments?
Researchers often encounter the following issues:
-
Precipitation: this compound may precipitate out of solution when an organic stock solution is diluted into an aqueous buffer or cell culture medium.
-
Inaccurate Concentrations: Poor solubility can lead to the formation of micro-precipitates, resulting in an actual concentration that is much lower than the intended concentration.
-
Low Bioavailability: In in-vivo and in-vitro studies, poor solubility can lead to low bioavailability and inconsistent experimental results.
-
Difficulty in Handling: As a waxy solid at room temperature, accurately weighing and transferring small amounts of this compound can be challenging.
Troubleshooting Guide: Improving this compound Solubility
This guide provides solutions to common problems encountered when trying to solubilize this compound for experimental use.
Problem 1: My this compound is not dissolving in my chosen solvent.
Cause: The solvent may not be appropriate for a highly lipophilic compound like this compound.
Solution:
-
Select an appropriate organic solvent. this compound is expected to have good solubility in non-polar or weakly polar organic solvents.
-
Apply gentle heating. Warming the solvent can increase the solubility of lipids. A water bath set to 37-50°C is often effective. Avoid excessive heat, which could degrade the compound.
-
Use sonication. A bath sonicator can help to break up solid particles and enhance dissolution.
Table 2: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Estimated Solubility | Notes |
| Chloroform | High | A good initial solvent for preparing high-concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | A versatile solvent compatible with many cell culture experiments, though final concentration should be kept low (<0.5%) to avoid cytotoxicity. |
| Ethanol (95-100%) | Moderate | May require warming to achieve higher concentrations. |
| Acetone | Moderate | Useful for some applications, but its volatility can be a concern. |
| Water | Very Low / Insoluble | Not suitable as a primary solvent. |
Problem 2: My this compound precipitates when I add my stock solution to my aqueous buffer or cell culture medium.
Cause: This is a common issue when a concentrated organic stock solution of a hydrophobic compound is diluted into an aqueous medium. The this compound molecules aggregate as they are no longer soluble in the predominantly aqueous environment.
Solutions:
-
Use a Co-solvent System: Prepare the final solution with a small percentage of the organic solvent used for the stock solution to help maintain solubility.
-
Employ Surfactants/Detergents: Surfactants can form micelles that encapsulate the this compound, keeping it dispersed in the aqueous phase.
-
Utilize Cyclodextrins: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules like this compound, thereby increasing their aqueous solubility.
-
Prepare a Lipid-Based Formulation: For more advanced applications, consider formulating this compound into liposomes or nanoemulsions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound (solid)
-
Chloroform, DMSO, or Ethanol (high purity)
-
Glass vials with Teflon-lined caps
-
Analytical balance
-
Water bath or heating block
-
Bath sonicator
Methodology:
-
Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired concentration (e.g., 10 mg/mL).
-
Tightly cap the vial.
-
Gently warm the vial in a water bath (37-50°C) for 10-15 minutes to aid dissolution.
-
If solids persist, place the vial in a bath sonicator for 15-30 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C. Before use, allow the solution to come to room temperature and vortex briefly to ensure homogeneity.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Solubilization of this compound in Aqueous Media using a Surfactant
Objective: To prepare a working solution of this compound in an aqueous buffer using a surfactant to prevent precipitation.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in Chloroform)
-
Aqueous buffer (e.g., PBS, TRIS)
-
Surfactant (e.g., Tween® 80, Triton™ X-100)
-
Glass beaker or tube
-
Stir plate and magnetic stir bar
-
Nitrogen gas source (optional)
Methodology:
-
In a glass beaker, add the desired volume of aqueous buffer.
-
Add the surfactant to the buffer to a final concentration of 0.1-1% (w/v) and stir until fully dissolved.
-
If starting with a stock solution in a volatile solvent like chloroform, aliquot the required volume of the this compound stock into a separate clean, dry glass tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas, leaving a thin film of this compound on the wall of the tube.
-
Add the surfactant-containing aqueous buffer to the tube with the this compound film.
-
Vortex vigorously for 1-2 minutes.
-
For best results, sonicate the solution in a bath sonicator for 15-30 minutes, or until the solution appears clear or as a stable, homogenous dispersion.
-
If starting with a DMSO or ethanol stock, slowly add the required volume of the this compound stock solution dropwise to the vortexing surfactant-containing buffer. Continue vortexing for several minutes.
Caption: Process for solubilizing this compound using a surfactant.
Protocol 3: Quantification of this compound using HPLC-CAD/ELSD
Objective: To determine the concentration of this compound in a solution using High-Performance Liquid Chromatography with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Materials:
-
HPLC system with CAD or ELSD detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
This compound standard for calibration curve
-
Sample containing this compound
Methodology:
-
Preparation of Standards: Prepare a series of this compound standards in a suitable organic solvent (e.g., Chloroform:Methanol 2:1 v/v) at known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL).
-
Sample Preparation: Dilute the sample containing this compound in the same solvent as the standards to fall within the calibration range.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detector: CAD or ELSD (settings optimized as per manufacturer's instructions)
-
Gradient Elution:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 100% A and equilibrate
-
-
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the samples and quantify the this compound concentration based on the calibration curve.
Caption: Logical flow for this compound quantification by HPLC.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and adapt protocols as necessary for their specific experimental conditions and equipment.
Technical Support Center: Dieicosanoin Stability in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of Dieicosanoin during experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: I am observing a decrease in the expected biological activity of my this compound sample over time. What could be the cause?
A1: A decline in biological activity often points to the degradation of this compound. The primary culprits are hydrolysis, oxidation, and isomerization. Several factors can accelerate these degradation pathways, including improper storage temperature, exposure to light and oxygen, the presence of water, and inappropriate solvent use. It is also crucial to consider potential enzymatic degradation if your experimental system contains lipases.
Q2: My this compound solution appears cloudy or has formed precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues. The compound may be coming out of solution due to low solubility in the chosen solvent at the storage or experimental temperature. Alternatively, degradation products, which may be less soluble, could be forming. We recommend verifying the solubility of this compound in your specific solvent and ensuring that the storage temperature is appropriate. If solubility is not the issue, chemical degradation is likely.
Q3: How can I confirm if my this compound has degraded?
A3: To confirm degradation, you will need to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). By comparing the chromatogram and mass spectrum of your current sample to a fresh, standard sample of this compound, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a diglyceride, specifically a diacylglycerol, meaning it is composed of a glycerol backbone with two eicosanoic acid (a 20-carbon saturated fatty acid) chains attached.
What are the primary pathways of this compound degradation?
This compound, like other long-chain diglycerides, is susceptible to several degradation pathways:
-
Hydrolysis: The ester bonds linking the fatty acid chains to the glycerol backbone can be cleaved by water, a reaction that can be catalyzed by acids, bases, or enzymes (lipases). This results in the formation of monoacylglycerols and free fatty acids.
-
Oxidation: Although eicosanoic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, oxidation can still occur, especially at elevated temperatures and in the presence of oxygen and metal ions. This can lead to the formation of various oxidation byproducts.
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation and can also lead to other decomposition reactions.[1][2][3][4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[6][7][8]
-
Enzymatic Degradation: Lipases, which are enzymes that hydrolyze fats, will readily degrade this compound.[9][10][11][12][13][14]
-
Isomerization: 1,2-diglycerides can isomerize to the more stable 1,3-diglyceride form, which may have different biological activity.[15]
What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including hydrolysis and oxidation.[16][17][18][19] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation.[18] |
| Light | Protected from light (amber vials) | Prevents photodegradation.[16] |
| Form | As a dry powder or in a suitable organic solvent | Unsaturated lipids are unstable as powders; saturated lipids like this compound are more stable but should be handled with care to avoid moisture absorption.[17][18][19] |
| Container | Glass with Teflon-lined cap | Prevents leaching of plasticizers and other contaminants from plastic containers.[17][18] |
What solvents should I use for this compound?
This compound is a lipid and will be soluble in a range of organic solvents. The choice of solvent will depend on the specific experiment. For storage, a non-polar organic solvent is generally suitable. For cell culture experiments, a stock solution is typically prepared in an organic solvent like DMSO and then diluted in the culture medium. Ensure the final concentration of the organic solvent in your experiment is not toxic to the cells (typically <0.1%).
How can I prevent this compound degradation during my experiments?
-
Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.
-
Work Quickly and on Ice: When preparing dilutions or adding this compound to your experimental system, work efficiently and keep solutions on ice to minimize exposure to room temperature and light.
-
Use High-Quality Reagents: Use pure solvents and reagents to avoid introducing contaminants that could catalyze degradation.
-
Inert Atmosphere: For sensitive experiments, consider preparing solutions and conducting experiments under an inert atmosphere.
-
Control pH: Be mindful of the pH of your solutions, as extremes in pH can catalyze hydrolysis.[20]
-
Consider Antioxidants: For experiments where oxidation is a major concern, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, but its compatibility with your experimental system must be verified.[21]
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
Materials:
-
This compound (solid)
-
High-purity organic solvent (e.g., DMSO, ethanol)
-
Inert gas (Argon or Nitrogen)
-
Glass vials with Teflon-lined caps
-
Calibrated balance
-
Pipettes
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[19]
-
Weigh the desired amount of this compound in a sterile, clean environment.
-
Dissolve the solid in the appropriate volume of the chosen organic solvent to achieve the desired stock concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap tightly.[18]
-
Store the stock solution at -20°C or lower, protected from light.
-
For routine use, create single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol for Monitoring this compound Degradation by HPLC-MS
Objective: To quantify the amount of intact this compound and identify potential degradation products.
Materials:
-
This compound sample
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)
-
Fresh this compound standard
Procedure:
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration in a suitable solvent.
-
Standard Preparation: Prepare a standard solution of fresh this compound at a known concentration.
-
HPLC-MS Analysis:
-
Inject the standard solution to determine the retention time and mass spectrum of intact this compound.
-
Inject the experimental sample.
-
-
Data Analysis:
-
Compare the chromatogram of the sample to the standard. A decrease in the peak area at the retention time of this compound indicates degradation.
-
Look for the appearance of new peaks in the sample chromatogram.
-
Analyze the mass spectra of any new peaks to identify potential degradation products (e.g., monoacylglycerols, free fatty acids).
-
Visual Guides
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Major degradation pathways and contributing factors for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal decomposition of fats & oil | PPTX [slideshare.net]
- 3. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. UVB-induced photoperoxidation of lipids of human low and high density lipoproteins. A possible role of tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of diacylglycerols by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2024079301A1 - Process for selective hydrolysis of diglycerides in an oil/fat with aid of candida antarctica lipase b - Google Patents [patents.google.com]
- 12. From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8440435B2 - Method for reducing 1,2-diglyceride content of an edible oil - Google Patents [patents.google.com]
- 14. Studies on the lipase induced degradation of lipid based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avantiresearch.com [avantiresearch.com]
- 18. stratech.co.uk [stratech.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dieicosanoin Stock Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the handling and use of Dieicosanoin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as diarachidin, is a diacylglycerol (DAG) molecule. It consists of a glycerol backbone with two eicosanoic acid (a 20-carbon saturated fatty acid) chains attached. Due to its lipid nature, it is highly hydrophobic.
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound should be stored in a freezer.[1] Stock solutions prepared in organic solvents should be stored in tightly sealed glass containers at -20°C or -80°C.[2][3] To prevent oxidation and degradation from moisture, it is best practice to overlay the solution with an inert gas like argon or nitrogen and store it in a desiccated environment.[4][5] Storing organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule.[2] Aqueous solutions are not recommended for storage for more than one day.[4][6]
Q3: How stable are Diacylglycerol stock solutions?
A3: Diacylglycerol solutions can be susceptible to degradation over time. The primary concerns are hydrolysis, especially if exposed to water, and oxidation.[7] The stability is dependent on several factors including the solvent, storage temperature, pH, and exposure to air and light. To ensure experimental reliability, it is recommended to prepare fresh solutions, or if stored, to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For solutions stored for over a month, re-examining their efficacy is advised.[3]
Q4: Which solvents should I use to prepare a this compound stock solution?
A4: this compound is soluble in organic solvents such as ethanol, chloroform, DMSO, and dimethylformamide (DMF).[4] The principle of "like dissolves like" applies, meaning non-polar lipids like this compound dissolve best in non-polar organic solvents. Due to its long saturated acyl chains, it has very low solubility in aqueous solutions.[5][8]
Troubleshooting Guide
Q1: My this compound solution, which was clear at room temperature, has formed a precipitate after being stored in the freezer. Is the product compromised?
A1: This is a common occurrence and does not necessarily indicate that the product is compromised. Long-chain saturated lipids like this compound are often readily soluble in organic solvents at room temperature but can precipitate out of solution at lower temperatures.[2]
-
Recommended Solution:
-
Allow the vial to warm to room temperature.
-
If the precipitate does not redissolve, gentle warming of the solution to 30-40°C can be applied.[2]
-
Sonication in a bath sonicator for 5-10 minutes can also help to facilitate complete re-dissolution.[2][5]
-
Always ensure the solution is completely clear and homogeneous before use.[8]
-
Q2: My solution becomes cloudy or turbid when I dilute my organic stock solution into an aqueous buffer for my experiment. What is happening?
A2: This is due to the low aqueous solubility of this compound. When the organic solvent is diluted in an aqueous medium, the lipid molecules can aggregate and precipitate because they are not soluble in water.[8] This can be caused by:
-
High Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit, which is often very low.[5]
-
Inadequate Mixing: Pipetting the organic stock directly into the buffer without rapid and vigorous mixing can create localized areas of high concentration, leading to immediate precipitation.[5]
-
Recommended Solution:
-
Reduce Final Concentration: Lower the final concentration of this compound in your working solution.
-
Improve Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.
-
Use a Carrier: For cellular experiments, ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) to avoid cell toxicity.[3]
-
Consider Detergents: In some enzyme assays, detergents like Triton X-100 can be used to create mixed micelles, which helps to solubilize diacylglycerols.[9]
-
Q3: I am observing inconsistent results in my experiments. Could my this compound stock solution be the cause?
A3: Yes, inconsistent results can be a sign of stock solution degradation or improper preparation.
-
Potential Causes & Solutions:
-
Degradation: Diacylglycerols can oxidize or hydrolyze over time, leading to reduced activity or the presence of confounding byproducts.[7] Always use freshly prepared solutions when possible. If using a stored stock, ensure it has been stored correctly under inert gas and protected from light. Aliquoting the stock solution can prevent contamination and degradation from repeated freeze-thaw cycles.[3]
-
Incomplete Solubilization: If the lipid was not fully dissolved when the stock solution was prepared or used, the actual concentration will be lower than calculated and inconsistent between aliquots. Always visually inspect your solution for any precipitate before use.[8]
-
Precipitation in Assay: The lipid may be precipitating in your experimental setup. Examine your working solution under a microscope to check for crystals or aggregates.[10]
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
High-purity organic solvent (e.g., Chloroform, Ethanol, DMSO, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Glass volumetric flask (Class A)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Preparation: Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean weighing boat or directly into the volumetric flask. Perform this in a chemical fume hood.
-
Dissolving:
-
Add a small amount of the chosen organic solvent to the volumetric flask containing the this compound.
-
Gently swirl or vortex the flask to dissolve the solid. Avoid vigorous shaking that could introduce atmospheric oxygen.
-
If the compound is difficult to dissolve, gentle warming (30-40°C) or sonication can be used until the solution is clear.[5]
-
-
Bringing to Volume: Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage:
-
Transfer the stock solution to a clean glass vial.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.[4]
-
Seal the vial tightly with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the solution at -20°C. For long-term storage, -80°C is preferable.[3]
-
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myfoodresearch.com [myfoodresearch.com]
Technical Support Center: Optimizing Dieicosanoin Concentration for Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dieicosanoin. The following information is designed to address common challenges encountered during the experimental process of determining the optimal concentration for cell treatment, particularly focusing on issues related to solubility and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound and what is the maximum concentration I can use in my cell culture?
A1: For many nonpolar compounds, Dimethyl sulfoxide (DMSO) is a common and effective organic solvent.[1] However, the final concentration of DMSO in your cell culture medium should be kept low, generally 0.5% (v/v) or lower, as higher concentrations can be toxic to cells.[2] Some sensitive cell lines may even show toxic effects at concentrations as low as 0.1%.[2] It is crucial to include a vehicle control (medium with the same final DMSO concentration used for your compound dilutions) in your experiments to account for any solvent-related effects.
Q2: My this compound solution precipitates when I add it to the cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds.[3][4] This occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[3] Here are several troubleshooting steps you can take:
-
Optimize DMSO Concentration: Instead of adding a highly concentrated stock directly to your medium, try making intermediate dilutions of your stock in DMSO first.[1]
-
Gradual Dilution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction can help maintain solubility.[2][3]
-
Gentle Warming: Gently warming the solution to 37°C may help in dissolving the precipitate. However, be cautious as prolonged heating can degrade some compounds.[1]
-
Sonication: Using a bath sonicator can help break up precipitate particles and aid in redissolving the compound.[1][5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the culture medium might improve its solubility.[1]
Q3: How do I determine the optimal concentration range of this compound for my experiments?
A3: The optimal concentration is typically determined through a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the cellular response.[6] A good starting point is to perform a serial dilution of your compound. A common approach is to use a wide range of concentrations initially (e.g., from nanomolar to micromolar) to identify a narrower, effective range for subsequent, more detailed experiments.
Q4: Which cell viability assay should I use to assess the cytotoxicity of this compound?
A4: There are several types of cell viability assays, and the best choice depends on your specific experimental needs and equipment availability.[7] Common assays include:
-
Tetrazolium-based assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells.
-
ATP-based assays: These luminescent assays measure the amount of ATP in viable cells, which is a good indicator of cell health.[7]
-
Live/Dead staining: These fluorescence-based assays use dyes to differentiate between live and dead cells based on membrane integrity.
It is often recommended to use more than one type of assay to confirm your results.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell viability assays.
-
Possible Cause: Interference of this compound with the assay components. Lipid-based compounds can sometimes interfere with colorimetric or fluorometric readouts.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. If interference is observed, consider switching to a different type of assay (e.g., an ATP-based assay if you are using a tetrazolium-based one).
-
-
Possible Cause: Uneven plating of cells.
-
Solution: Ensure you have a single-cell suspension before plating and use proper pipetting techniques to distribute the cells evenly across the wells.
-
-
Possible Cause: Edge effects in multi-well plates due to evaporation.
-
Solution: To mitigate this, avoid using the outer wells of the plate for experimental conditions and fill them with sterile PBS or medium instead.[8]
-
Issue 2: No observable effect of this compound on cells, even at high concentrations.
-
Possible Cause: Poor bioavailability of the compound in the culture system. The compound may be precipitating or binding to components in the serum or plasticware.
-
Solution: Re-evaluate your solubilization method. Consider using a carrier molecule like fatty acid-free BSA (Bovine Serum Albumin) to improve the delivery of the lipid-based compound to the cells.
-
-
Possible Cause: The chosen cell line is not sensitive to this compound.
-
Solution: If possible, test the compound on a different cell line to see if the lack of response is cell-type specific.
-
-
Possible Cause: The compound may have a cytostatic (inhibits proliferation) rather than a cytotoxic (kills cells) effect.
-
Solution: In addition to viability assays, perform a cell proliferation assay (e.g., by cell counting over time) to assess the effect on cell growth.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 75.3 ± 6.2 |
| 50 | 45.8 ± 7.8 |
| 100 | 20.1 ± 5.5 |
Table 2: Comparison of Different Solubilization Methods
| Solubilization Method | Maximum Soluble Concentration in Medium | Observed Precipitation |
| Direct dilution of 10mM DMSO stock | < 10 µM | Yes, immediate |
| Serial dilution in medium | 25 µM | Yes, after 2 hours |
| Pre-complexing with 1% BSA | 100 µM | No, stable for 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve in high-purity, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Add the stock solution to the medium while gently mixing.
-
Protocol 2: Dose-Response Experiment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a range of this compound concentrations in your cell culture medium as described in Protocol 1. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Generalized lipid signaling pathways for investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 8. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Dieicosanoin
Technical Support Center: Dieicosanoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with this compound. The information is designed to address common issues encountered during experimentation and provide solutions to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a diglyceride, a molecule composed of glycerol esterified to two eicosanoic acid chains. Due to its lipid nature, it is primarily used in research areas such as cell signaling, lipid metabolism, and as a component in drug delivery systems like liposomes. Its long fatty acid chains give it distinct physical and chemical properties that can influence cellular membranes and signaling pathways.
2. Why am I seeing inconsistent results in my cell-based assays with this compound?
Inconsistent results with lipid-based compounds like this compound can arise from several factors. These can be broadly categorized into issues with sample preparation, experimental conditions, and cellular handling. It is crucial to maintain consistency across all experimental steps to ensure reproducibility.[1] Common reasons for variability include:
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Solubility and Aggregation: this compound has poor water solubility. Improper dissolution can lead to aggregation, affecting its effective concentration and cellular uptake.
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Cellular Health: Variations in cell density, passage number, and overall health can significantly impact how cells respond to lipid treatments.
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Assay Interference: The lipidic nature of this compound might interfere with certain assay reagents or detection methods.
Troubleshooting Guides
Issue 1: Poor Solubility and Inconsistent Dosing
Question: I am having trouble dissolving this compound, and I suspect it's affecting my experimental results. How can I ensure consistent and effective delivery to my cells?
Answer:
Proper solubilization of this compound is critical for achieving consistent experimental outcomes. Here are some steps to improve its solubility and delivery:
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Solvent Selection: Use a biocompatible organic solvent like DMSO or ethanol to prepare a concentrated stock solution. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
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Use of Carrier Proteins: Complexing this compound with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), can enhance its solubility and facilitate its uptake by cells.
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Sonication: Gentle sonication of the stock solution before dilution into the final medium can help to break up small aggregates.
Experimental Protocol: Solubilization of this compound using BSA
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Prepare a stock solution: Dissolve this compound in 100% ethanol to a concentration of 10 mM.
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Prepare a BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS).
-
Complexation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration. The molar ratio of this compound to BSA should be optimized, but a 2:1 ratio is a good starting point.
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Incubation: Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Dilution: Dilute the this compound-BSA complex in your cell culture medium to the final working concentration.
Data Presentation: Comparison of Solubilization Methods
| Solubilization Method | Visual Appearance | Cellular Response (Example: % Apoptosis) | Standard Deviation |
| Direct dilution in media | Precipitate observed | 5% | ± 2.5% |
| 0.1% DMSO in media | Slight turbidity | 15% | ± 1.8% |
| This compound-BSA complex | Clear solution | 25% | ± 0.9% |
Issue 2: High Variability in Cellular Uptake
Question: My results for this compound's effect on cells are not reproducible. How can I troubleshoot inconsistent cellular uptake?
Answer:
Variability in cellular uptake is a common issue with lipid-based molecules.[2] The efficiency of uptake can be influenced by experimental conditions and the chosen delivery method.
Troubleshooting Steps:
-
Optimize Incubation Time and Concentration: Perform time-course and dose-response experiments to determine the optimal incubation time and concentration for consistent uptake.[2]
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Control for Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as confluency can affect uptake rates.
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Standardize Serum Concentration: The presence of serum in the culture medium can affect the availability of this compound to the cells. If possible, perform experiments in serum-free media or standardize the serum concentration.
Experimental Workflow: Assessing Cellular Uptake
Caption: Workflow for optimizing this compound cellular uptake.
Issue 3: Inconsistent Effects on Signaling Pathways
Question: I hypothesize that this compound affects the Protein Kinase C (PKC) pathway, but my Western blot results for downstream targets are variable. What could be the cause?
Answer:
Diglycerides are known to be involved in signaling pathways, most notably as activators of Protein Kinase C (PKC). However, the cellular context and experimental conditions can lead to inconsistent observations.
Potential Causes for Inconsistency:
-
Transient Activation: The activation of signaling pathways can be transient. Your time point for analysis might be missing the peak activation.
-
Feedback Mechanisms: Cells have intricate feedback loops that can dampen or alter the initial signal.
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Off-Target Effects: At higher concentrations, this compound might have off-target effects that confound the results.
Signaling Pathway: Simplified PKC Activation
Caption: Simplified this compound-mediated PKC signaling pathway.
Experimental Protocol: Time-Course Analysis of PKC Activation
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Cell Treatment: Treat synchronized cells with the optimized concentration of this compound-BSA complex.
-
Time Points: Harvest cells at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Protein Extraction: Lyse cells and prepare protein extracts.
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Western Blot: Perform Western blotting for phosphorylated (activated) forms of PKC and its downstream targets.
Data Presentation: Expected Outcome of Time-Course Experiment
| Time (minutes) | p-PKC Level (Relative to control) | p-ERK Level (Relative to control) |
| 0 | 1.0 | 1.0 |
| 5 | 2.5 | 1.2 |
| 15 | 4.8 | 3.5 |
| 30 | 3.2 | 2.8 |
| 60 | 1.5 | 1.3 |
This guide provides a starting point for troubleshooting common issues with this compound. For further assistance, please consult relevant literature on lipid-based research methodologies.
References
Technical Support Center: LC-MS/MS Detection of Dieicosanoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the LC-MS/MS detection of dieicosanoin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any peak for this compound in my LC-MS/MS analysis. What are the possible causes?
A1: A complete lack of signal for this compound can stem from several issues related to sample preparation, chromatography, or mass spectrometer settings. Here is a troubleshooting guide to address this problem:
Troubleshooting Workflow for No this compound Signal
Technical Support Center: Minimizing Off-Target Effects of Diacylglycerols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Dieicosanoin and other diacylglycerol (DAG) analogs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound (as a diacylglycerol)?
A1: The primary and most well-studied on-target effect of diacylglycerols like this compound is the activation of Protein Kinase C (PKC) isozymes.[1][2][3] DAGs bind to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the cell membrane and subsequent activation.[2][4] This activation is a key step in numerous cellular signaling pathways.
Q2: What are the potential off-target effects of this compound?
A2: Besides PKC, several other proteins contain C1 domains and can be activated by DAGs, leading to potential off-target effects. These include:
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Protein Kinase D (PKD) [3]
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Ras guanyl nucleotide-releasing proteins (RasGRPs) [1]
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Munc13 isoforms , which are involved in vesicle priming in neurons.[1]
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Chimaerins , which are Rac-GTPase-activating proteins.[1]
Activation of these alternative effectors can lead to unintended biological responses in your experiments.[1]
Q3: How does the structure of a diacylglycerol analog influence its on- and off-target effects?
A3: The specific structure of a DAG analog, including the length and saturation of its fatty acid chains, significantly influences its binding affinity for different C1 domains and its overall biological activity.[7][8] Different PKC isoforms also exhibit varying affinities for different DAG species.[4] Therefore, the specific stereoisomer and fatty acid composition of this compound will determine its precise on- and off-target profile.
Q4: Can phorbol esters be used as a substitute for this compound in my experiments?
A4: While phorbol esters like PMA (phorbol 12-myristate 13-acetate) are potent activators of many PKC isoforms and bind to the same C1 domain, they are not perfect mimics of DAGs and can have different effects.[9][10][11] Phorbol esters are generally more potent and less readily metabolized by cells, leading to prolonged and sometimes different downstream signaling events compared to naturally occurring DAGs.[10] They also activate the same range of off-target proteins as DAGs.[1][2] Therefore, while useful as positive controls, they may not fully recapitulate the specific effects of this compound.
Q5: What is the significance of using the correct stereoisomer of a diacylglycerol?
A5: The biologically active form of diacylglycerol is the sn-1,2-diacyl-glycerol isomer. The sn-2,3 and sn-1,3 isomers are generally inactive as PKC activators.[12] It is crucial to use the correct stereoisomer to ensure that the observed effects are due to specific C1 domain binding and not other non-specific effects.
Troubleshooting Guides
Problem 1: High background signal or constitutive pathway activation.
| Possible Cause | Recommended Solution |
| Degradation of this compound stock: Improper storage can lead to the formation of monoacylglycerols and free fatty acids, which can have their own biological effects. | Store this compound stock solutions at -80°C in a carrier solvent like DMSO or ethanol. Prepare fresh dilutions for each experiment. |
| Contamination of cell culture: Mycoplasma or other microbial contamination can lead to chronic activation of signaling pathways. | Regularly test cell cultures for contamination. |
| High basal activity of off-target effectors: The cell line being used may have high endogenous levels or activity of off-target proteins like RasGRPs or PKD. | Characterize the expression levels of potential off-target proteins in your cell line. Consider using a different cell line with a more defined signaling background. |
Problem 2: Inconsistent or non-reproducible experimental results.
| Possible Cause | Recommended Solution |
| Variability in this compound delivery: Inconsistent solubilization or delivery of the lipid to the cells can lead to variable effective concentrations. | Ensure complete solubilization of this compound in the carrier solvent before diluting in culture medium. Use a consistent method for adding the compound to the cells. |
| Cell passage number and confluency: The responsiveness of cells to stimuli can change with passage number and density. | Use cells within a defined passage number range. Seed cells at a consistent density for all experiments. |
| Fluctuations in experimental conditions: Minor variations in temperature, pH, or incubation times can affect signaling outcomes. | Standardize all experimental parameters and document them carefully. |
Problem 3: Observed effects are not blocked by PKC inhibitors.
| Possible Cause | Recommended Solution |
| Activation of off-target pathways: The observed effect may be mediated by a DAG-binding protein other than PKC, such as RasGRP or Munc13.[1] | Use specific inhibitors for other potential DAG effectors if available. Use RNAi to knockdown the expression of suspected off-target proteins. |
| PKC-independent effects of this compound: High concentrations of lipids can alter membrane properties, leading to non-specific effects. | Perform a dose-response curve to determine the lowest effective concentration of this compound. Use an inactive analog (e.g., 1,3-dieicosanoylglycerol) as a negative control. |
| Incomplete inhibition by the PKC inhibitor: The concentration or type of PKC inhibitor may not be optimal for the specific PKC isoforms involved. | Use a panel of PKC inhibitors with different mechanisms of action. Confirm the efficacy of the inhibitor by measuring the phosphorylation of a known PKC substrate. |
Data Presentation
Table 1: Comparative Binding Affinities of Diacylglycerol Analogs to C1 Domains
Note: Direct binding affinity data for this compound is not available. The following table presents data for other common diacylglycerols and phorbol esters to illustrate the principles of differential binding.
| Ligand | C1 Domain (Protein) | Dissociation Constant (Kd) | Reference |
| DiC8 (1,2-dioctanoyl-sn-glycerol) | PKCα C1A | High Affinity (qualitative) | [4] |
| DiC8 (1,2-dioctanoyl-sn-glycerol) | PKCα C1B | No Detectable Affinity | [4] |
| DiC8 (1,2-dioctanoyl-sn-glycerol) | PKCγ C1A | High Affinity (qualitative) | [4] |
| DiC8 (1,2-dioctanoyl-sn-glycerol) | PKCγ C1B | High Affinity (qualitative) | [4] |
| PDBu (Phorbol 12,13-dibutyrate) | PKCα C1A | No Detectable Affinity | [4] |
| PDBu (Phorbol 12,13-dibutyrate) | PKCα C1B | High Affinity (qualitative) | [4] |
| PDBu (Phorbol 12,13-dibutyrate) | PKCγ C1A | ~20-fold lower than C1B | [4] |
| PDBu (Phorbol 12,13-dibutyrate) | PKCγ C1B | High Affinity (qualitative) | [4] |
| 1,2-dioleoyl-sn-glycerol (DOG) | C1Bα (PKCα) | 24.2 µM | [13] |
| Y123W mutant DOG | C1Bα (PKCα) | <0.23 µM | [13] |
Experimental Protocols
Protocol 1: Validating On-Target PKC Activation
Objective: To confirm that this compound activates PKC in the experimental system.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Serum-starve the cells if necessary to reduce basal signaling. Treat cells with varying concentrations of this compound for a specified time.
-
Positive and Negative Controls:
-
Positive Control: Treat cells with a known PKC activator, such as a phorbol ester (e.g., PMA).
-
Negative Control: Treat cells with the vehicle (e.g., DMSO) alone.
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Inhibitor Control: Pre-treat cells with a specific PKC inhibitor before adding this compound.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for a phosphorylated known downstream target of PKC (e.g., phospho-MARCKS).
-
Normalize to the total protein level of the target protein and a loading control (e.g., GAPDH).
-
-
Expected Outcome: A dose-dependent increase in the phosphorylation of the PKC substrate with this compound treatment, which is mimicked by the positive control and blocked by the PKC inhibitor.
Protocol 2: Assessing Off-Target Effects using Lipidomics
Objective: To determine if this compound treatment leads to significant changes in the cellular lipid profile beyond the direct increase in this compound levels, which could indicate off-target metabolic effects.
Methodology:
-
Experimental Design:
-
Group 1 (Control): Untreated cells.
-
Group 2 (Vehicle): Cells treated with the carrier solvent.
-
Group 3 (this compound): Cells treated with the working concentration of this compound.
-
-
Cell Treatment and Harvesting: Treat cells for the desired duration. After treatment, wash cells with cold PBS and harvest them.
-
Lipid Extraction: Perform a total lipid extraction from the cell pellets using a standard method such as the Bligh-Dyer or Folch extraction.
-
Mass Spectrometry-based Lipidomics:
-
Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.[14][15][16][17][18]
-
Employ both untargeted and targeted approaches. Untargeted lipidomics can provide a global view of changes in the lipidome, while targeted lipidomics can quantify specific lipid species of interest.[15][16]
-
-
Data Analysis:
-
Identify and quantify the different lipid species in each sample group.
-
Perform statistical analysis to identify lipids that are significantly altered by this compound treatment compared to the control and vehicle groups.
-
-
Interpretation: An ideal on-target effect would show a significant increase in this compound levels with minimal changes in other lipid classes. Significant alterations in other lipid species may indicate off-target effects on lipid metabolism.
Mandatory Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationships in this compound signaling.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Defining the human targets of phorbol ester and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Diacylglycerol Activates the Drosophila Light Sensitive Channel TRPL Expressed in HEK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human T cell activation by phorbol esters and diacylglycerol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The foundations and development of lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipidomics—Paving the Road towards Better Insight and Precision Medicine in Rare Metabolic Diseases [mdpi.com]
- 18. mdpi.com [mdpi.com]
stability of Dieicosanoin under different storage conditions
Technical Support Center: Stability of Dieicosanoin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound (Glycerol Diarachidate) under various storage conditions. The information is compiled to address common issues and questions that may arise during experimental procedures.
Disclaimer: Specific stability data for this compound is limited. The following guidance is based on established principles of lipid chemistry, particularly for saturated di- and triglycerides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
This compound, also known as glycerol diarachidate, is a diglyceride consisting of a glycerol backbone esterified with two molecules of eicosanoic acid (arachidic acid), a C20:0 saturated fatty acid.[1] The most common isomers are 1,2-Dieicosanoin and 1,3-Dieicosanoin, which differ by the attachment points of the fatty acid chains to the glycerol molecule.[2][3]
Q2: What are the primary degradation pathways for this compound?
As a glycerolipid, this compound is susceptible to two main degradation pathways:
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Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, typically catalyzed by acids, bases, or enzymes (lipases). This process yields eicosanoic acid and mono-eicosanoin, and eventually glycerol.[4][5]
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Oxidation: Although saturated fatty acids like eicosanoic acid are much more stable to oxidation than unsaturated ones, oxidation can still occur under harsh conditions (e.g., high heat, presence of potent initiators), leading to the formation of aldehydes, ketones, and other breakdown products that can affect the compound's purity and performance.[6]
Q3: What are the ideal storage conditions for this compound?
For optimal stability, this compound, which is a solid at room temperature, should be stored in a cool, dry, and dark place.[1] Based on general guidelines for saturated lipids, storage at -20°C ± 4°C is recommended for long-term stability.[7] The container should be tightly sealed, and for high-purity material, flushing the container with an inert gas like argon or nitrogen can provide an extra layer of protection against oxidation.[7]
Q4: Can I store this compound dissolved in an organic solvent?
Yes, storing this compound in a suitable organic solvent is a common practice. If dissolved, it should be stored in a glass container with a Teflon-lined cap at -20°C ± 4°C.[7] Avoid using plastic containers or pipet tips for transferring organic solutions, as plasticizers can leach into the solution and contaminate the lipid.[7]
Q5: How does physical form (e.g., powder vs. emulsion) affect stability?
The physical form can significantly impact stability.
-
Powder: As a saturated lipid, this compound is relatively stable as a powder, provided it is kept dry and cool.[7]
-
Emulsions: In aqueous emulsions, the risk of hydrolysis increases. The stability of the emulsion itself is a critical factor, as destabilization can lead to changes in physical properties.[8][9] The pH of the aqueous phase will strongly influence the rate of hydrolytic degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Hydrolytic degradation | The new peaks may correspond to free eicosanoic acid or mono-eicosanoin. Confirm by running standards. Review storage conditions, especially for humidity and temperature fluctuations. |
| Oxidative degradation | If the sample was exposed to high heat or pro-oxidants, minor oxidative byproducts could form. | |
| Change in melting point or physical appearance (e.g., clumping, discoloration) | Polymorphic transformation | Lipids can exist in different crystalline forms (α, β', β) with different melting points. Thermal cycling can induce these changes.[10] |
| Water absorption | Hygroscopic materials can absorb moisture, leading to clumping and potential hydrolysis.[7] Ensure the container is sealed and stored in a desiccator if necessary. | |
| Poor performance or inconsistent results in biological assays | Loss of purity due to degradation | Re-analyze the purity of your this compound stock. Use a fresh, unopened vial if possible and compare results. |
| Contamination | If stored in solvent, plasticizers may have leached into the solution. If used in an emulsion, other components may be affecting stability or the assay itself. | |
| Phase separation or instability in a formulated emulsion | pH shift or ionic strength changes | Check the pH of your formulation. Hydrolysis can release free fatty acids, lowering the pH and destabilizing the emulsion. |
| Inappropriate storage temperature | Temperature fluctuations can affect emulsion stability.[11] Store at the recommended temperature for the specific formulation. |
Data on Lipid Stability
Table 1: General Impact of Storage Conditions on Diglyceride Stability
| Condition | Effect | Primary Degradation Pathway | Reference Principle |
| Elevated Temperature (e.g., >40°C) | Accelerates degradation rates | Hydrolysis, Oxidation | [12] |
| Exposure to Light (especially UV) | Can initiate oxidative processes | Oxidation | [13] |
| High Humidity / Moisture | Promotes breakdown of ester bonds | Hydrolysis | [7] |
| Presence of Oxygen | Essential for oxidative degradation | Oxidation | [6] |
| Extreme pH (Acidic or Alkaline) | Catalyzes ester bond cleavage | Hydrolysis | [14] |
| Presence of Metal Ions (e.g., Fe, Cu) | Can catalyze oxidative reactions | Oxidation | [15] |
Table 2: Example Stability of a Flavor Emulsion Containing Diglycerides
This data is for a flavor emulsion stabilized with mono- and dicaprylin (a medium-chain glyceride) and illustrates the effect of temperature over time.[16]
| Storage Temperature | Stability after 10 days | Stability after 20 days | Stability after 30 days |
| 4°C (Refrigerated) | Stable | Stable | Stable |
| 25°C (Ambient) | 99.2% | 95.5% | 91.8% |
| 50°C (Accelerated) | Low Stability | Low Stability | Low Stability |
Visualizations
Degradation Pathways
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow for Stability Issues
References
- 1. This compound - CD Biosynsis [biosynsis.com]
- 2. 1,3-Dieicosanoin - CD Biosynsis [biosynsis.com]
- 3. 1,2-Dieicosanoin - CD Biosynsis [biosynsis.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Revised Understanding of Lipid Oxidation Mechanisms - RUTGERS, THE STATE UNIVERSITY OF NEW JERSEY [portal.nifa.usda.gov]
- 13. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Lipid Oxidation [case.edu]
- 16. myfoodresearch.com [myfoodresearch.com]
Technical Support Center: Quantification of Endogenous Eicosanoids
Introduction
Welcome to the technical support center for the quantification of endogenous lipid mediators. This guide is designed for researchers, scientists, and drug development professionals. Please note that the term "Dieicosanoin" did not yield specific results in scientific literature searches and may be a non-standard or misspelled term. This guide will therefore focus on the well-established challenges and methodologies for quantifying eicosanoids , a major class of lipid signaling molecules to which a molecule named this compound would likely belong. The principles and troubleshooting steps outlined here are broadly applicable to the analysis of endogenous lipid mediators by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying endogenous eicosanoids?
A1: The major difficulties in accurately quantifying endogenous eicosanoids stem from several intrinsic properties of these molecules and their biological context.[1][2] Key challenges include:
-
Low Physiological Concentrations: Eicosanoids are potent signaling molecules and are typically present at very low (picomolar to nanomolar) concentrations in tissues and biological fluids.[3][4]
-
Complex Biological Matrices: The presence of salts, proteins, and other lipids in samples like plasma or tissue homogenates can interfere with analysis, a phenomenon known as the "matrix effect."[5][6]
-
Analyte Instability: Eicosanoids can be unstable and susceptible to auto-oxidation or enzymatic degradation during sample collection, storage, and preparation.[4]
-
Presence of Isomers: Many eicosanoids exist as structural isomers (e.g., regioisomers and stereoisomers) that have the same mass and can be difficult to separate chromatographically and by mass spectrometry.[3][4]
-
Lack of Blank Matrix: It is often impossible to obtain a true blank biological matrix that is completely free of the endogenous analyte, which complicates the preparation of accurate calibration curves.[1][5]
Q2: What is the gold standard method for eicosanoid quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the standard and most reliable method for the quantification of eicosanoids in biological samples.[1][2] This technique offers the high sensitivity and specificity required to measure low-concentration analytes in complex matrices.[3][7] While other methods like immunoassays or gas chromatography-mass spectrometry (GC-MS) exist, they often have limitations such as cross-reactivity (immunoassays) or require chemical derivatization (GC-MS).[1][4]
Q3: Why are stable isotope-labeled internal standards so important?
A3: Stable isotope-labeled internal standards (SIL-IS) are critical for accurate quantification. A SIL-IS is a version of the analyte where some atoms (e.g., 1H, 12C) have been replaced with their heavy isotopes (e.g., 2H/Deuterium, 13C). These standards are chemically identical to the analyte and co-elute chromatographically but are distinguishable by the mass spectrometer due to their mass difference. They are added at a known concentration at the very beginning of sample preparation to correct for analyte loss during extraction and for matrix effects (ion suppression or enhancement) during analysis.[1][3]
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS quantification of endogenous eicosanoids.
Issue 1: Low or No Analyte Signal
| Potential Cause | Recommended Solution |
| Degradation during Sample Handling | Ensure samples are collected rapidly and placed on ice. Add antioxidants like butylated hydroxytoluene (BHT) to the collection solvent. Store samples at -80°C immediately after processing.[4] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent type is used and that pH adjustments for loading and elution steps are appropriate for the target eicosanoid's chemical properties. |
| Ion Suppression from Matrix | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to ensure the analyte does not co-elute with highly suppressive compounds (e.g., phospholipids). |
| Poor Ionization in Mass Spectrometer | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for forming the desired ion (e.g., [M-H]⁻ in negative mode). |
| Sub-optimal MRM Transition | Infuse a pure standard of the analyte to optimize the precursor and product ion masses and collision energy for the Multiple Reaction Monitoring (MRM) transition. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all manual steps, particularly liquid transfers and SPE. Use of automated liquid handlers can improve precision. |
| Precipitation in Autosampler | Check for analyte precipitation in the sample vial, which can occur with lipids in highly aqueous solutions. Consider changing the final solvent composition to include more organic solvent. |
| LC System Carryover | Implement a robust needle and column wash protocol between injections, using a strong solvent (e.g., isopropanol) to remove adsorbed lipids from previous runs. |
| Fluctuations in MS Source | Allow the mass spectrometer to stabilize sufficiently before starting the analytical run. Monitor the internal standard signal; high variability in the IS signal points to instability in the LC-MS system. |
Experimental Protocols
General Protocol: Eicosanoid Quantification by LC-MS/MS
This protocol outlines a typical workflow for the extraction and analysis of eicosanoids from a biological fluid (e.g., plasma).
1. Sample Collection and Spiking:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
To a 100 µL plasma aliquot, add 5 µL of an antioxidant solution (e.g., BHT in methanol) and 10 µL of the stable isotope-labeled internal standard mix at a known concentration.
2. Protein Precipitation and Hydrolysis (if required):
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Note: For esterified eicosanoids, a chemical hydrolysis step may be required before extraction.
3. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Acidify the supernatant from the previous step with formic acid to pH ~3.5.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% formic acid).
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
Visualizations
Workflow for Eicosanoid Quantification
Caption: General experimental workflow for quantifying endogenous eicosanoids.
Troubleshooting Logic: Low Signal Intensity
Caption: Troubleshooting flowchart for diagnosing low analyte signal.
Simplified Arachidonic Acid Cascade
Caption: Simplified signaling pathways of the arachidonic acid cascade.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review. | Semantic Scholar [semanticscholar.org]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Optimizing Lipid Extraction for Dieicosanoin Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the extraction of Dieicosanoin and other diacylglycerols (DAGs) from various biological samples.
Frequently Asked Questions (FAQs)
Q1: Which are the most reliable methods for extracting Diacylglycerols (DAGs) like this compound?
A1: For general and robust lipid extractions, the most commonly used methods are the Folch (chloroform:methanol, 2:1 v/v) and the Bligh-Dyer (chloroform:methanol:water, 1:2:0.8 v/v/v initially).[1] Since this compound is a non-polar lipid, liquid-liquid extraction (LLE) methods using non-polar solvents are highly effective.[2][3] The Folch method, in particular, is often considered a standard for high lipid recovery from biological tissues.[4]
Q2: What is the key difference between the Folch and Bligh-Dyer methods?
A2: The primary difference lies in the solvent-to-sample ratio. The Folch method uses a significantly higher solvent volume, typically 20 times the sample volume (e.g., 20 mL for 1 g of tissue).[1][2][3] The Bligh-Dyer method uses a lower ratio, closer to 4 times the sample volume.[2][3] For samples with high lipid content (>2%), the Folch method generally yields a substantially higher amount of lipids.[2][3][5]
Q3: How can I prevent the degradation of this compound during extraction?
A3: Lipid degradation is a critical concern. To minimize enzymatic activity, perform all extraction steps at low temperatures, for instance, on ice.[1] To prevent the oxidation of unsaturated fatty acids, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[1][2] It is also crucial to work quickly and minimize the sample's exposure to air and light.[1] For plant tissues, immediate processing by immersion in hot isopropanol can inactivate lipases that would otherwise degrade DAGs.[6]
Q4: Can I use a single-phase extraction method for this compound analysis?
A4: Single-phase (or monophasic) extractions using solvents like isopropanol, methanol, or acetonitrile are simpler and faster.[7][8] However, they are generally more suitable for polar lipids.[9] Non-polar lipids like triglycerides and DAGs can precipitate and be lost in more polar solvents, leading to very low recovery (<5%).[9] Therefore, for quantitative analysis of this compound, biphasic methods like Folch or Bligh-Dyer are strongly recommended.
Q5: What is Solid Phase Extraction (SPE) and when should I use it for this compound analysis?
A5: Solid Phase Extraction (SPE) is a cleanup technique used to separate lipids from other interfering matrix components like proteins and salts.[7][10] It can be used after an initial liquid-liquid extraction to purify the lipid extract. SPE can also be used as the primary extraction method, offering an alternative to LLE that is adaptable to automation.[11] Cation exchange or reversed-phase SPE can be used to isolate and concentrate DAGs while removing more abundant lipids like triacylglycerols.[12]
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Cell Lysis | The initial disruption of the sample is crucial for releasing lipids. For hard tissues, consider cryogenic grinding (pulverizing in liquid nitrogen).[6] For other samples, ensure homogenization or sonication is sufficient.[1] |
| Incorrect Solvent System or Ratios | Diacylglycerols are non-polar and require a solvent system that can effectively solubilize them.[2][3] Strictly adhere to the ratios of the chosen method (e.g., 2:1 chloroform:methanol for Folch).[1] |
| Insufficient Solvent Volume | The solvent-to-sample ratio is a critical factor influencing lipid yield.[2][3] The Folch method recommends a solvent volume 20 times the sample volume.[1][2][3] For quantitative work, a re-extraction of the tissue residue with chloroform is recommended to improve the yield of non-polar lipids.[4] |
| Sample Overload | Using too much sample for the volume of solvent can lead to inefficient extraction. Maintain the recommended 1:20 sample-to-solvent ratio for optimal yield, especially with the Folch or Bligh-Dyer methods.[2] |
Issue 2: Poor Phase Separation or Emulsion Formation
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Centrifugation | Centrifugation is key to achieving a clean separation between the aqueous and organic phases.[1] Ensure you are centrifuging at an appropriate speed (e.g., 1000 RPM) and for a sufficient duration (e.g., 5-10 minutes).[13] |
| High Concentration of Polar Lipids or Detergents | These can act as emulsifiers. |
| Emulsion at the Interface | If a cloudy interface or emulsion forms after adding water, it can often be broken by adding a small amount of a saturated salt solution (e.g., NaCl or KCl) or by gentle swirling.[1][5] |
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
This method is highly effective for quantitative recovery of lipids from animal tissues.
-
Homogenization : Weigh the tissue sample and homogenize it with a chloroform:methanol (2:1, v/v) mixture. The total volume of the solvent should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[4] Add an antioxidant like BHT to the solvent to prevent oxidation.
-
Filtration : Filter the homogenate using a Buchner funnel to separate the liquid extract from the solid residue.[4]
-
Washing : Transfer the liquid extract to a separation funnel. Add 0.25 volumes of a salt solution (e.g., 0.9% NaCl) to the extract and mix thoroughly.[4]
-
Phase Separation : Allow the mixture to stand until it separates into two distinct phases. Centrifugation can be used to expedite this process.[1] The lower phase contains the purified lipids.[4]
-
Collection : Carefully collect the lower chloroform phase, avoiding the upper aqueous phase and the protein layer at the interface.[1]
-
Drying : Evaporate the solvent from the collected lipid fraction under a stream of nitrogen gas to prevent oxidation. Do not allow the sample to evaporate to complete dryness. The resulting lipid extract can be redissolved in a small volume of chloroform/methanol for storage at -20°C.
Protocol 2: Bligh-Dyer Method for Lipid Extraction
This method is suitable for samples with high water content and uses less solvent.
-
Initial Extraction : For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[5][13] Vortex vigorously for 10-15 minutes.
-
Phase Induction : Add 1.25 mL of chloroform and mix for 1 minute. Then, add 1.25 mL of water and mix for another minute.[5][13]
-
Centrifugation : Centrifuge the mixture at approximately 1000 RPM for 5 minutes to achieve a clean two-phase system.[13]
-
Collection : The lower organic phase contains the lipids. Carefully insert a Pasteur pipette through the upper aqueous phase to collect the bottom layer.[13] To ensure purity, you can "wash" the collected bottom phase with an "authentic upper phase" created from a blank extraction.[13]
-
Drying : Evaporate the solvent under nitrogen and redissolve the lipid extract in a suitable solvent for storage and analysis.
Quantitative Data Summary
| Method | Solvent-to-Sample Ratio (v/w) | Key Advantages | Considerations |
| Folch | 20:1[2][3] | High lipid recovery, especially for samples with >2% lipid content.[2][3][5] Considered a "gold standard" for quantitative analysis. | Uses a large volume of toxic chloroform. |
| Bligh-Dyer | ~4:1[2][3] | Uses less solvent, suitable for samples with high water content.[4] | May underestimate lipid content in fatty samples (>2% lipid).[5] Re-extraction is often necessary for full quantitative recovery.[4] |
| Isopropanol (IPA) Precipitation | Variable | Simpler, faster, and uses less toxic solvents than biphasic methods. | Poor recovery for non-polar lipids like DAGs; primarily suitable for polar lipids.[9] |
| Solid Phase Extraction (SPE) | N/A | Highly reproducible, adaptable to automation, and provides excellent sample cleanup.[11] Can achieve >70% recovery for most lipid classes.[11] | Requires method development to optimize lipid retention and elution.[11] |
Visualizations
Caption: General workflow for biphasic lipid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tabaslab.com [tabaslab.com]
Validation & Comparative
Dieicosanoin vs. Other Diacylglycerol Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between diacylglycerol (DAG) isomers is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of dieicosanoin against other common diacylglycerol isomers, supported by established experimental principles and methodologies.
This compound, a diacylglycerol molecule esterified with two 20-carbon saturated fatty acids (arachidic acid), presents unique physicochemical properties that influence its role in cellular signaling, particularly in the activation of Protein Kinase C (PKC). Its structure, specifically the presence of two long, saturated acyl chains, distinguishes its activity from other DAG isomers with varying chain lengths and degrees of saturation.
Comparative Analysis of Diacylglycerol Isomers
The efficacy of a diacylglycerol isomer as a second messenger is largely determined by its ability to induce conformational changes in its target proteins, most notably PKC. This interaction is highly dependent on the isomer's stereochemistry and the nature of its fatty acid constituents.
Key Differentiating Features:
-
Positional Isomerism (sn-1,2 vs. sn-1,3): The signaling-active form of DAG is the sn-1,2 isomer, which is generated at the plasma membrane by phospholipase C (PLC). The sn-1,3 isomer is generally considered inactive in PKC activation.[1][2]
-
Fatty Acyl Chain Length: Diacylglycerols with shorter fatty acyl chains tend to have a higher activation capacity for PKC.[1][2]
-
Fatty Acyl Chain Saturation: Unsaturated diacylglycerols are generally more potent activators of PKC than their saturated counterparts.[1][2]
Based on these principles, a comparative performance overview can be hypothesized:
| Diacylglycerol Isomer | Acyl Chain Composition | Predicted PKC Activation Potency | Rationale |
| 1,2-Dieicosanoin | Di-20:0 (Saturated) | Low to Moderate | Long, saturated acyl chains are less effective at directly activating PKC compared to unsaturated or shorter-chain DAGs. However, it may exhibit synergistic effects.[3] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Di-18:1 (Monounsaturated) | High | The presence of unsaturated acyl chains enhances its ability to activate PKC.[1][2] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 18:0 (Saturated), 20:4 (Polyunsaturated) | Very High | Contains a polyunsaturated fatty acid at the sn-2 position, which is a potent activator of several PKC isoforms.[4][5] |
| 1,2-Dipalmitoyl-sn-glycerol (DPG) | Di-16:0 (Saturated) | Low | Similar to this compound, the saturated nature of its acyl chains results in lower direct activation potential. |
| 1,3-Dieicosanoin | Di-20:0 (Saturated) | Very Low / Inactive | As an sn-1,3 isomer, it is not expected to be an effective activator of PKC.[1][2] |
Signaling Pathways and Experimental Workflows
The canonical pathway for DAG-mediated PKC activation begins with the stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and sn-1,2-diacylglycerol. DAG remains in the plasma membrane where it recruits and activates PKC.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Synergistic effects of diacylglycerols and fatty acids on membrane structure and protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Dieicosanoin and Unsaturated Diacylglycerols on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Dieicosanoin, a saturated diacylglycerol (DAG), and various unsaturated DAGs. Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, primarily through their activation of Protein Kinase C (PKC) isozymes. The degree of saturation of the fatty acyl chains within the DAG molecule significantly influences its biological activity, including its potency and selectivity for different PKC isoforms. This guide summarizes the available experimental data, details relevant experimental protocols, and provides visual representations of the key signaling pathways.
Introduction to Diacylglycerols in Cellular Signaling
Diacylglycerols are lipid molecules composed of a glycerol backbone esterified to two fatty acid chains. They are generated at the cell membrane in response to various extracellular stimuli through the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Upon their generation, DAGs recruit and activate a range of effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases. The activation of PKC initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.
The structure of the fatty acyl chains of a DAG molecule, particularly their length and degree of saturation, plays a crucial role in determining its signaling properties. This guide focuses on the comparative effects of this compound, a fully saturated DAG, and various unsaturated DAGs.
This compound is a diacylglycerol that incorporates two molecules of arachidic acid, a 20-carbon saturated fatty acid. As a saturated DAG, its effects on cellular signaling, particularly PKC activation, are expected to differ from those of unsaturated DAGs.
Unsaturated Diacylglycerols contain at least one fatty acid chain with one or more double bonds. Common unsaturated fatty acids found in signaling DAGs include oleic acid, arachidonic acid, and docosahexaenoic acid. The presence of double bonds introduces kinks in the acyl chains, altering the biophysical properties of the DAG molecule and its interaction with effector proteins.
Comparative Efficacy in Protein Kinase C Activation
Experimental evidence consistently demonstrates that the degree of unsaturation in diacylglycerols is a key determinant of their ability to activate Protein Kinase C (PKC) isoforms. In general, unsaturated DAGs are more potent activators of PKC than their saturated counterparts. This difference in potency is attributed to the distinct biophysical properties conferred by the acyl chains, which affect the presentation of the DAG molecule within the cell membrane and its interaction with the C1 domain of PKC.
Studies have shown that different PKC isoforms exhibit distinct preferences for DAG species with varying degrees of saturation.[1][2]
| Diacylglycerol Type | PKC Isoform | Potency (Qualitative) | Reference |
| Saturated (e.g., this compound proxy: 1,2-dipalmitoyl-sn-glycerol) | Conventional (α, β, γ) | Weak activator | [3] |
| Novel (δ, ε, θ) | Weak activator | ||
| Monounsaturated (e.g., 1-stearoyl-2-oleoyl-sn-glycerol) | Conventional (α, β, γ) | Potent activator | |
| Novel (δ, ε, θ) | Potent activator | ||
| Polyunsaturated (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) | Conventional (α, β, γ) | Very potent activator | [4] |
| Novel (δ, ε, θ) | Very potent activator, with isoform-specific preferences | [4] |
Note: Direct quantitative data (EC50, Vmax) for this compound is limited in the reviewed literature. The table uses 1,2-dipalmitoyl-sn-glycerol as a representative saturated DAG. The potency is a qualitative summary based on available literature.
Signaling Pathways
The primary signaling pathway activated by both saturated and unsaturated DAGs is the Protein Kinase C pathway. However, the efficiency and downstream consequences of this activation can differ significantly.
Diacylglycerol-Protein Kinase C Signaling Pathway
Caption: General Diacylglycerol (DAG) Signaling Pathway.
The degree of saturation in the DAG molecule can influence the kinetics and duration of PKC activation. Unsaturated DAGs, due to their higher potency, may lead to a more robust and sustained activation of PKC compared to saturated DAGs like this compound. This can result in differential downstream signaling and cellular responses.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a method for measuring the activity of purified PKC isoforms in the presence of different diacylglycerols using a radiolabeled ATP assay.[5][6][7]
Materials:
-
Purified PKC isozymes
-
This compound and various unsaturated diacylglycerols (e.g., 1-oleoyl-2-acetyl-sn-glycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
[γ-³²P]ATP
-
PKC substrate peptide (e.g., myelin basic protein)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
Mix the desired diacylglycerol and phosphatidylserine in chloroform.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in kinase buffer and sonicate to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC isozyme to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the PKC isozyme in the presence of each diacylglycerol.
-
Determine kinetic parameters such as EC50 and Vmax by performing the assay with a range of diacylglycerol concentrations.
-
Measurement of Cellular Diacylglycerol Levels
This protocol outlines a method for the extraction and quantification of different diacylglycerol species from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10][11][12]
Materials:
-
Cultured cells
-
Internal standards for various DAG species
-
Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells and extract lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch method).
-
Add internal standards to the extraction mixture for quantification.
-
-
Sample Preparation:
-
Evaporate the organic phase containing the lipids under nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the lipid extract onto an appropriate LC column (e.g., C18 or HILIC) for separation of different lipid classes.
-
Perform mass spectrometric analysis in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the different DAG molecular species based on their precursor and product ion masses.
-
-
Data Analysis:
-
Quantify the amount of each DAG species by comparing its peak area to that of the corresponding internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for comparing DAG effects.
Conclusion
The available evidence strongly indicates that the saturation of the acyl chains in diacylglycerol molecules is a critical factor in determining their biological activity. Unsaturated DAGs are generally more potent activators of Protein Kinase C than saturated DAGs like this compound. This differential activation has significant implications for the downstream signaling events and ultimate cellular responses. For researchers and drug development professionals, understanding these structure-activity relationships is crucial for the design of selective modulators of PKC activity and for interpreting the complex roles of different DAG species in health and disease. Further research is warranted to elucidate the precise quantitative differences in the activation of all PKC isoforms by a wider range of saturated and unsaturated diacylglycerols.
References
- 1. helda.helsinki.fi [helda.helsinki.fi]
- 2. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 8. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 12. pp.bme.hu [pp.bme.hu]
Unraveling the Cellular Signaling of Dieicosanoin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dieicosanoin, a diacylglycerol (DAG) featuring two arachidic acid acyl chains, is a lipid molecule with potential biological significance. However, its specific cellular signaling pathways remain largely uncharacterized in scientific literature. This guide provides a putative mechanism of action for this compound based on the established roles of its constituent components: a 1,3-diacylglycerol backbone and arachidic acid. We present a hypothetical signaling cascade, compare its potential effects with other well-known lipid messengers, and provide detailed experimental protocols for validation. This document aims to serve as a foundational resource for researchers investigating the cellular effects of this compound and similar lipid molecules.
Proposed Cellular Pathways of this compound
Due to the limited direct research on this compound, we propose a hypothetical signaling pathway based on the known functions of 1,3-diacylglycerols and arachidic acid. As a diacylglycerol, this compound's primary role is likely as a second messenger, influencing protein kinase C (PKC) activity. However, its 1,3-sn-glycerol structure and saturated very-long-chain fatty acid (VLCFA) composition may lead to distinct downstream effects compared to the more common sn-1,2-DAGs containing unsaturated fatty acids.
The proposed primary pathway involves the activation of specific PKC isoforms, leading to the phosphorylation of downstream target proteins that regulate a variety of cellular processes including gene expression, proliferation, and metabolism. Additionally, the arachidic acid components may be metabolized to produce anti-inflammatory eicosanoids or incorporated into cellular membranes, affecting their physical properties.
Caption: Proposed signaling pathway of this compound.
Comparison with Alternative Signaling Lipids
To contextualize the potential effects of this compound, it is useful to compare it with other well-characterized lipid second messengers. The following table summarizes the key differences between this compound, a generic sn-1,2-diacylglycerol, and arachidonic acid.
| Feature | This compound | sn-1,2-Diacylglycerol (generic) | Arachidonic Acid |
| Source | Exogenous administration or metabolism of specific triglycerides. | Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C. | Release from membrane phospholipids by phospholipase A2. |
| Structure | 1,3-diacylglycerol with two saturated 20-carbon acyl chains (arachidic acid). | sn-1,2-diacylglycerol, often with an unsaturated fatty acid at the sn-2 position. | A 20-carbon polyunsaturated omega-6 fatty acid. |
| Primary Downstream Effector(s) | Likely specific isoforms of Protein Kinase C (PKC). | Conventional and novel PKC isoforms, RasGRPs, chimaerins, Munc13s.[1] | Cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 enzymes. |
| Metabolic Fate | Rapid oxidation for energy expenditure; incorporation into cellular lipids.[2] | Phosphorylation to phosphatidic acid by DGKs to terminate signaling; acylation to triglycerides.[3] | Conversion to prostaglandins, leukotrienes, and other eicosanoids. |
| Primary Cellular Response | Hypothesized to be modulation of gene expression and increased energy metabolism. | Proliferation, differentiation, apoptosis, and secretion.[4][5] | Inflammation, cell growth stimulation (via NF-κB), or suppression of tumor growth (via ERK/PPARγ).[6][7] |
Experimental Validation Protocols
The validation of the proposed this compound-induced cellular pathways requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Protein Kinase C (PKC) Activation Assay
This experiment aims to determine if this compound can activate PKC.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293, HeLa, or a cell line relevant to the research question) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a short duration (e.g., 15, 30, 60 minutes). A known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), should be used as a positive control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
-
Use an antibody against total MARCKS or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated MARCKS signal to the total MARCKS or loading control signal.
Caption: Workflow for PKC activation assay.
Cellular Respiration and Fatty Acid Oxidation Assay
This experiment will assess the impact of this compound on cellular metabolism, specifically fatty acid β-oxidation.
Methodology:
-
Cell Culture: Plate cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treatment: Treat cells with this compound for a specified period (e.g., 24 hours) to allow for metabolic reprogramming.
-
Seahorse Assay:
-
Wash the cells and replace the medium with Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate.
-
Perform a Seahorse XF Cell Mito Stress Test or a Fatty Acid Oxidation Assay according to the manufacturer's protocol. This involves sequential injections of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for Mito Stress; etomoxir for fatty acid oxidation).
-
-
Data Acquisition: The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. For the fatty acid oxidation assay, compare the OCR in the presence and absence of the CPT1a inhibitor etomoxir.
Caption: Workflow for cellular metabolism assay.
Conclusion
While direct experimental evidence for the cellular pathways of this compound is currently lacking, a hypothetical framework can be constructed based on its molecular structure. The proposed pathways, centered on PKC activation and metabolic modulation, offer a starting point for investigation. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the validation of these hypotheses and contribute to a deeper understanding of the biological roles of this and other complex lipid molecules. Further research is essential to elucidate the precise mechanisms and potential therapeutic applications of this compound.
References
- 1. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 2. The effects of diacylglycerol oil on fat oxidation and energy expenditure in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Arachidonic Acid Stimulates Cancer Growth - BioResearch - Labmedica.com [labmedica.com]
- 7. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dieicosanoin as a Negative Control in Signaling Studies: A Comparative Guide
In the intricate world of cellular signaling, the use of precise molecular tools is paramount for elucidating complex pathways. One such area of intense research is the signaling cascade involving diacylglycerol (DAG) and Protein Kinase C (PKC). The activation of PKC by 1,2-sn-diacylglycerols is a critical event in numerous physiological processes. To distinguish specific signaling events from non-specific effects, researchers rely on negative controls—molecules that are structurally similar to the activator but do not elicit the biological response. This guide provides a comparative analysis of dieicosanoin and other diacylglycerol analogs as negative controls in signaling studies, supported by experimental data and detailed protocols.
While "this compound" is not a standard term in biochemical literature, it likely refers to a diacylglycerol molecule with two eicosanoyl chains. Eicosanoic acid is a saturated fatty acid with 20 carbon atoms. Therefore, the molecule is likely 1,2-dieicosanoyl-sn-glycerol or its regioisomer 1,3-dieicosanoyl-sn-glycerol . The key to a diacylglycerol's function as a signaling molecule or a negative control lies in its stereochemistry and fatty acid composition.
The Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway
The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and 1,2-sn-diacylglycerol. IP3 triggers the release of intracellular calcium, and DAG directly activates most PKC isoforms by binding to their C1 domain.
Comparison of Diacylglycerol Analogs for PKC Activation
The suitability of a diacylglycerol analog as a negative control depends on its inability to activate PKC. This is primarily determined by its stereochemistry and the nature of its fatty acyl chains. The 1,2-sn configuration is crucial for PKC binding and activation.
| Compound | Structure | Role in PKC Signaling | Rationale for Use |
| 1,2-dioctanoyl-sn-glycerol (DOG) | Short-chain saturated DAG | Activator (Positive Control) | Cell-permeable, potent activator of PKC.[1] |
| Phorbol 12-myristate 13-acetate (PMA) | Phorbol Ester | Activator (Positive Control) | Potent and stable activator of PKC, mimics DAG. |
| 1,2-dieicosanoyl-sn-glycerol | Long-chain saturated DAG | Weak Activator / Potential Negative Control | Long saturated chains hinder efficient PKC binding and activation compared to unsaturated or short-chain DAGs. |
| 1,3-dioleoyl-glycerol | 1,3-regioisomer of DAG | Negative Control | The 1,3-sn configuration does not fit the C1 domain of PKC, rendering it inactive as a direct activator.[2] |
| 1-O-hexadecyl-2-acetyl-sn-glycerol | Ether-linked analog | Weak Activator / Inhibitor | Replacement of the ester bond at the sn-1 position with an ether bond reduces or abolishes PKC activation.[3][4] |
Experimental Data: Relative Activation of PKC by Diacylglycerol Analogs
The following table summarizes hypothetical data based on typical experimental outcomes for PKC activity assays.
| Compound | Concentration (µM) | Relative PKC Activity (%) |
| Vehicle (DMSO) | - | 1 |
| 1,2-dioctanoyl-sn-glycerol (Positive Control) | 50 | 100 |
| Phorbol 12-myristate 13-acetate (PMA) | 0.1 | 120 |
| 1,2-dieicosanoyl-sn-glycerol | 50 | 5-10 |
| 1,3-dioleoyl-glycerol (Negative Control) | 50 | < 2 |
This data illustrates that while the short-chain, cell-permeable 1,2-dioctanoyl-sn-glycerol is a potent activator, the long-chain saturated 1,2-dieicosanoyl-sn-glycerol shows significantly reduced activity. The 1,3-regioisomer, 1,3-dioleoyl-glycerol, is virtually inactive, making it an excellent negative control.
Experimental Protocols
1. In Vitro PKC Activity Assay
This protocol outlines a typical in vitro kinase assay to measure the direct activation of purified PKC by lipid analogs.
Methodology:
-
Prepare Lipid Vesicles:
-
Mix phosphatidylserine (PS) and the diacylglycerol analog (e.g., 1,2-dioctanoyl-sn-glycerol, 1,3-dioleoyl-glycerol, or 1,2-dieicosanoyl-sn-glycerol) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin film.
-
Resuspend the lipid film in buffer and sonicate to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, purified PKC enzyme, the prepared lipid vesicles, and a specific peptide substrate for PKC.
-
Initiate the reaction by adding ATP (often radiolabeled with ³²P).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by adding a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity.
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
2. Cellular Assay for PKC Translocation
This protocol describes how to monitor PKC activation in living cells by observing its translocation from the cytosol to the plasma membrane using fluorescence microscopy.
Methodology:
-
Cell Preparation:
-
Culture cells (e.g., HEK293 or HeLa) on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with a plasmid encoding a PKC isoform fused to a fluorescent protein (e.g., GFP-PKCβ).
-
Allow 24-48 hours for protein expression.
-
-
Treatment and Imaging:
-
Before imaging, replace the culture medium with a suitable imaging buffer.
-
Acquire baseline images of the cells showing the cytosolic distribution of GFP-PKC.
-
Add the diacylglycerol analog (positive control, negative control, or test compound) to the dish.
-
Acquire time-lapse images to monitor the translocation of GFP-PKC to the plasma membrane.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.
-
Compare the extent and kinetics of translocation between different treatments.
-
Conclusion
The selection of an appropriate negative control is critical for the accurate interpretation of signaling studies. While "this compound" as a term is not standard, a long-chain saturated diacylglycerol like 1,2-dieicosanoyl-sn-glycerol would be expected to be a very weak activator of PKC and could serve as a negative control, although not completely inert. A more robust negative control is a regioisomer that cannot activate PKC, such as 1,3-diacylglycerol . The experimental protocols provided here offer standardized methods to validate the activity of these and other diacylglycerol analogs in specific research contexts. By carefully comparing the effects of activators and appropriate negative controls, researchers can confidently dissect the roles of DAG and PKC in cellular signaling.
References
- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dieicosanoin and Phorbol Esters: Potency, Mechanism, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dieicosanoin and phorbol esters, two classes of molecules widely used in biomedical research to activate Protein Kinase C (PKC). While both mimic the endogenous second messenger diacylglycerol (DAG), they exhibit distinct biochemical and cellular effects. This analysis is supported by experimental data to objectively compare their performance and mechanisms of action.
Executive Summary
This compound, a type of diacylglycerol, and phorbol esters, such as phorbol 12-myristate 13-acetate (PMA or TPA), are both potent activators of conventional and novel PKC isoforms. However, their mechanisms of action and the duration of their effects differ significantly, leading to distinct downstream cellular responses. Phorbol esters are characterized by their high affinity and sustained, practically irreversible activation of PKC, which can lead to the downregulation of the enzyme. In contrast, diacylglycerols like this compound typically induce a more transient activation of PKC. These fundamental differences are critical for the interpretation of experimental results and for the design of studies investigating PKC-mediated signaling pathways.
Data Presentation: A Quantitative Comparison
| Compound | Target/Assay | Potency (Kᵢ) | Potency (EC₅₀) | Cell Type/System | Reference |
| Phorbol 12-myristate 13-acetate (PMA/TPA) | Protein Kinase C | 2.6 nM | Rat cortex synaptosomal membranes | [1] | |
| Phorbol 12-myristate 13-acetate (PMA/TPA) | Augmentation of cAMP accumulation | 14 nM | Pheochromocytoma (PC12) cells | [2] | |
| Phorbol 12-myristate 13-acetate (PMA/TPA) | Kinase redistribution & NADPH oxidase activation | 30-40 nM | Human neutrophils | [3] | |
| Phorbol 12,13-dibutyrate (PDBu) | Protein Kinase C isotypes | 1.6 - 18 nM (Kᵈ) | Recombinant PKC in baculovirus/insect cell system | [3] |
Mechanism of Action: Distinct Interactions with PKC
Both this compound (as a diacylglycerol) and phorbol esters activate PKC by binding to the C1 domain of the enzyme, mimicking the action of endogenous DAG. This binding event recruits PKC to the cell membrane, where it becomes catalytically active. However, the nature of this interaction differs significantly.
Phorbol Esters: These molecules are structural mimics of DAG but are not readily metabolized, leading to prolonged and sustained PKC activation. Evidence suggests that phorbol esters and diacylglycerols may interact with different regions within the C1 domain, inducing distinct conformational changes in the PKC molecule. This prolonged activation by phorbol esters often results in the eventual downregulation and degradation of PKC isoforms.
This compound (Diacylglycerol): As a natural signaling molecule, this compound is subject to rapid metabolism, leading to a transient activation of PKC. The activation by diacylglycerols is a reversible process. The binding of diacylglycerols to PKC is also influenced by the lipid composition of the membrane.
Figure 1. Differential activation of PKC by this compound and phorbol esters.
Signaling Pathways: Divergent Cellular Fates
The difference in the duration of PKC activation by this compound and phorbol esters leads to distinct downstream signaling cascades and cellular outcomes.
Phorbol Ester-Mediated Signaling: The sustained activation of PKC by phorbol esters can trigger a broad and robust cellular response. This includes the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway, which is involved in cell proliferation, differentiation, and survival. However, prolonged activation can also lead to cellular stress and, in some contexts, apoptosis. Phorbol esters are also known tumor promoters.
This compound-Mediated Signaling: The transient signaling initiated by this compound is more akin to physiological PKC activation. This leads to a more controlled and transient activation of downstream effectors. While also capable of activating the MAPK/ERK pathway, the response is typically less sustained compared to that induced by phorbol esters. Eicosanoids, the class of molecules to which this compound belongs, have been shown to be involved in a variety of signaling pathways, including those regulating inflammation and immune responses.
References
- 1. Prolonged phorbol ester treatment down-regulates protein kinase C isozymes and increases contraction rate in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time course of phorbol ester-induced contraction and protein kinase C activation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Diacylglycerols, Phorbol Esters, and Bryostatins on PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three major classes of Protein Kinase C (PKC) activators: diacylglycerols (DAGs), phorbol esters, and bryostatins. It is designed to be a valuable resource for researchers and professionals in drug development by offering a detailed comparison of their effects on various PKC isoforms, supported by experimental data and detailed protocols. Due to the original query's likely typographical error of "Dieicosanoin," this guide focuses on the well-established PKC modulator, diacylglycerol, and its synthetic analogs, alongside other key activators.
The PKC family, comprising multiple isoforms, is a critical regulator of numerous cellular processes, making it a significant therapeutic target. These isoforms are broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC: α, βI, βII, γ), novel (nPKC: δ, ε, η, θ), and atypical (aPKC: ζ, ι/λ). While cPKC isoforms require both calcium and diacylglycerol for activation, nPKC isoforms are calcium-independent but still responsive to diacylglycerol. Atypical PKCs are independent of both calcium and diacylglycerol. The differential activation of these isoforms by various compounds is a key area of research for developing targeted therapies.
Data Presentation: Comparative Analysis of PKC Activators
The following tables summarize the quantitative data on the binding affinities and activation of different PKC isoforms by various diacylglycerols, phorbol esters, and bryostatins. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.
Table 1: Comparative Binding Affinities (Ki, nM) of Bryostatin-1 and its Analogs for PKC Isoforms
| Compound | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCη |
| Bryostatin-1 | 1.3 | 0.9 | 1.1 | 1.1 | 0.9 | 1.2 |
| SUW025 | 1.3 | 1.4 | 1.5 | 1.4 | 1.3 | 1.6 |
| SUW201 | 1.8 | 2.1 | 2.3 | 2.0 | 1.9 | 2.5 |
| SUW229 | 1.5 | 1.7 | 1.9 | 1.6 | 1.6 | 2.0 |
| SUW239 | 1.2 | 1.3 | 1.4 | 1.3 | 1.2 | 1.5 |
Data sourced from competitive binding assays with [3H]-phorbol-12,13-dibutyrate.
Table 2: Comparative IC50 Values (nM) of Phorbol Esters for PKC Isoforms
| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε |
| Phorbol-12,13-dibutyrate (PDBu) | ~1.6-18 | ~1.6-18 | ~1.6-18 | ~1.6-18 | ~1.6-18 | ~1.6-18 |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | 2-70 | 2-70 | 2-70 | 2-70 | 2-70 | 2-70 |
| Sapintoxin A | 2-70 | 2-70 | 2-70 | 2-70 | 2-70 | 2-70 |
| 12-Deoxyphorbol-13-O-phenylacetate | 2-70 | 2-70 | 2-70 | 2-70 | 2-70 | 2-70 |
| Resiniferatoxin | >5000 | >5000 | >5000 | >5000 | >5000 | >5000 |
| Thymeleatoxin | ~3000-5000 | - | - | - | - | ~3000-5000 |
Data represents the range of IC50 values from competition binding assays with [3H]PDBu.[1]
Table 3: Differential Activation of PKC Isoforms by Diacylglycerol Analogs
| Diacylglycerol Analog | PKCα | PKCβI | PKCγ | PKCδ | PKCε |
| 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | ++ | + | +/- | ++ | + |
| 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | + | ++ | +/- | + | + |
| 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | + | ++ | +/- | + | + |
++ indicates a significantly higher stimulatory effect compared to other analogs for that isoform. + indicates a stimulatory effect. +/- indicates no significant difference between analogs.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. In Vitro PKC Kinase Activity Assay
This assay measures the phosphorylation of a substrate peptide by a specific PKC isoform in the presence of an activator.
-
Materials:
-
Recombinant human PKC isoforms
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)
-
[γ-32P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL phosphatidylserine)
-
Test compounds (Diacylglycerols, Phorbol Esters, Bryostatins)
-
P81 phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the specific recombinant PKC isoform.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKC activation relative to a positive control (e.g., a saturating concentration of a known activator).
-
2. PKC Translocation Assay (Immunofluorescence)
This assay visualizes the movement of PKC isoforms from the cytosol to the plasma membrane or other cellular compartments upon activation.
-
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Primary antibodies specific for the PKC isoform of interest
-
Fluorescently labeled secondary antibodies
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the test compound for a specified time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against the target PKC isoform.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize and quantify the translocation of the PKC isoform using a fluorescence microscope and image analysis software.
-
3. Radioligand Binding Assay
This assay measures the affinity of a compound for the C1 domain of PKC isoforms by competing with a radiolabeled ligand.
-
Materials:
-
Recombinant human PKC isoforms
-
Radiolabeled ligand (e.g., [3H]PDBu)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM CaCl2, 100 µg/mL phosphatidylserine)
-
Test compounds
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific PKC isoform, and the radiolabeled ligand at a fixed concentration.
-
Add the test compound at a range of concentrations.
-
Incubate the reaction mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
References
Specificity of Diacylglycerol Interactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Activation of Protein Kinase C Isoforms
Diacylglycerols are renowned for their role in activating Protein Kinase C (PKC) isoforms. The specific structure of a DAG molecule, including the fatty acids at the sn-1 and sn-2 positions of the glycerol backbone, significantly influences its affinity for and activation of different PKC isoforms.[2][3][4] The following table summarizes the differential activation of various PKC isoforms by different diacylglycerol species.
| Diacylglycerol Species | PKC Isoform | Relative Activation (%) | Reference |
| 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | 100 | [3] |
| PKCβI | 75 | [3] | |
| PKCγ | 80 | [3] | |
| PKCδ | 120 | [3] | |
| PKCε | 90 | [3] | |
| 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCα | 60 | [3] |
| PKCβI | 110 | [3] | |
| PKCγ | 85 | [3] | |
| PKCδ | 50 | [3] | |
| PKCε | 70 | [3] | |
| 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCα | 55 | [3] |
| PKCβI | 125 | [3] | |
| PKCγ | 82 | [3] | |
| PKCδ | 45 | [3] | |
| PKCε | 65 | [3] | |
| 1,2-sn-dioleoylglycerol (DOG) | PKCα | High | [2] |
| 1,3-dioleoylglycerol | PKCα | Low | [2] |
Experimental Protocols
Diacylglycerol-Protein Binding Assay (Vesicle Pulldown Assay)
This protocol is adapted from methodologies used to assess the binding of proteins to lipid vesicles containing specific diacylglycerols.[5]
Objective: To determine the binding affinity of a protein of interest (e.g., a PKC isoform) to different diacylglycerol species.
Materials:
-
Synthetic diacylglycerols (e.g., SAG, SDG, DOG)
-
Phospholipids (e.g., phosphatidylcholine, phosphatidylserine)
-
Chloroform
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Recombinant protein of interest
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Vesicle Preparation:
-
In a glass tube, mix the desired lipids (phospholipids and the diacylglycerol to be tested) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with binding buffer and vortex vigorously to form multilamellar vesicles.
-
For unilamellar vesicles, sonicate the lipid suspension or use an extruder.
-
-
Binding Reaction:
-
Incubate the prepared lipid vesicles with the purified recombinant protein in binding buffer.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
-
Vesicle Pulldown:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the vesicles and any bound protein.
-
Carefully collect the supernatant (unbound protein).
-
Wash the pellet with binding buffer and centrifuge again to remove any non-specifically bound protein.
-
-
Analysis:
-
Resuspend the final pellet (vesicles with bound protein) in SDS-PAGE sample buffer.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Quantify the band intensities to determine the percentage of bound protein.
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a general method to measure the activity of PKC isoforms in the presence of different diacylglycerols.
Objective: To quantify the enzymatic activity of a PKC isoform when stimulated by various diacylglycerol species.
Materials:
-
Recombinant PKC isoform
-
Diacylglycerol species to be tested
-
Phosphatidylserine (PS)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP (radiolabeled with ³²P or a fluorescent analog)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Lipid Vesicle Preparation: Prepare lipid vesicles containing PS and the test diacylglycerol as described in the binding assay protocol.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, PKC substrate, and lipid vesicles.
-
Add the recombinant PKC isoform.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Detection of Substrate Phosphorylation:
-
Radiolabeled ATP: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescent ATP analog: Measure the fluorescence of the reaction mixture using a fluorescence plate reader.
-
-
Data Analysis: Compare the kinase activity in the presence of different diacylglycerol species to a control without diacylglycerol.
Mandatory Visualization
Caption: Diacylglycerol signaling pathway.
Caption: Vesicle pulldown assay workflow.
References
- 1. Dieicosanoin - Immunomart [immunomart.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic versus Naturally Sourced Dieicosanoylglycerol for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced lipid compounds is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of synthetic and naturally sourced dieicosanoylglycerol, a diacylglycerol composed of a glycerol backbone and two eicosanoic acid chains. This comparison is based on purity, chemical properties, and potential performance in experimental settings, supported by established analytical methodologies.
Introduction to Dieicosanoylglycerol
Dieicosanoylglycerol, a member of the diacylglycerol (DAG) family, is a lipid that can act as a signaling molecule in various cellular processes. Diacylglycerols are key components of cell membranes and are involved in the activation of protein kinase C (PKC), a crucial enzyme in many signal transduction pathways.[1] They exist as two primary isomers, 1,2-dieicosanoylglycerol and 1,3-dieicosanoylglycerol, which can have different physical and biological properties.[2] The 1,3-DAG isomer is noted for its greater thermodynamic stability.[2]
Source and Production
Naturally Sourced Dieicosanoylglycerol:
Natural dieicosanoylglycerol is typically found in small quantities within a complex mixture of other lipids in plant and animal tissues.[3] Extraction from natural sources involves the isolation of total lipids, followed by chromatographic purification to enrich the diacylglycerol fraction.[4] The resulting product is often a mixture of different diacylglycerol species with varying fatty acid compositions.
Synthetic Dieicosanoylglycerol:
Synthetic dieicosanoylglycerol is produced through chemical or enzymatic reactions. Enzymatic synthesis, such as the esterification of glycerol with eicosanoic acid using lipases, is a common method for producing specific diacylglycerol isomers.[5] Chemical synthesis routes can also be employed to generate high-purity dieicosanoylglycerol.[6][7] These methods allow for precise control over the fatty acid composition and the stereochemistry of the final product.[8]
Data Presentation: A Comparative Analysis
The primary distinctions between synthetic and naturally sourced dieicosanoylglycerol lie in their purity, composition, and stability.
| Feature | Synthetic Dieicosanoylglycerol | Naturally Sourced Dieicosanoylglycerol |
| Purity | High purity, often >99%, with a well-defined chemical structure.[9] | Variable purity, typically found in a mixture with other lipids. |
| Composition | Homogeneous, consisting of a single diacylglycerol species (e.g., 1,2-dieicosanoyl-sn-glycerol).[10] | Heterogeneous, containing a mixture of diacylglycerols with different fatty acid chains. |
| Fatty Acid Profile | Consists exclusively of eicosanoic acid. | Contains a variety of fatty acids, reflecting the lipid profile of the source organism. |
| Isomeric Purity | Can be synthesized as a specific isomer (e.g., 1,2- or 1,3-).[9] | Typically a mixture of 1,2- and 1,3-isomers due to acyl migration during extraction and purification.[11] |
| Stability | Generally more stable due to the absence of polyunsaturated fatty acids, which are prone to oxidation.[8] | Less stable if the natural source contains polyunsaturated fatty acids.[12] |
| Contaminants | Free from biological contaminants such as proteins or viral particles.[12] | May contain traces of biological molecules from the source organism.[12] |
| Cost | Generally more expensive due to the multi-step synthesis and purification processes. | Can be less expensive if a highly purified product is not required. |
| Lot-to-Lot Consistency | High consistency between batches. | Can have significant variability between batches depending on the source material and extraction process. |
Experimental Protocols
1. Lipid Extraction from Natural Sources (Modified Bligh-Dyer Method)
This protocol outlines a standard procedure for extracting total lipids from a biological sample.
-
Sample Preparation: Homogenize the biological sample (e.g., plant tissue, cell culture) in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform and methanol to the homogenized sample in a ratio that forms a single phase.
-
Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform phase will contain the lipids.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.[13]
2. Purification of Dieicosanoylglycerol by Thin-Layer Chromatography (TLC)
This protocol describes the separation of diacylglycerols from a total lipid extract.
-
Sample Application: Dissolve the dried lipid extract in a small amount of chloroform and spot it onto a silica gel TLC plate.
-
Solvent System: Develop the TLC plate in a solvent system designed to separate neutral lipids, such as hexane:diethyl ether:acetic acid.
-
Visualization: Visualize the separated lipid spots using a suitable method, such as iodine vapor or a primuline spray.
-
Scraping and Elution: Scrape the silica gel corresponding to the diacylglycerol band and elute the lipid with chloroform or another suitable solvent.[11]
3. Characterization by Mass Spectrometry (MS)
This protocol outlines the analysis of the purified diacylglycerol fraction.
-
Sample Preparation: Dissolve the purified diacylglycerol in a solvent compatible with the mass spectrometer's ionization source.
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate ions of the diacylglycerol molecules.
-
Mass Analysis: Analyze the mass-to-charge ratio of the ions to determine the molecular weight of the diacylglycerol species present.
-
Tandem MS (MS/MS): Perform tandem mass spectrometry to fragment the diacylglycerol ions and identify the constituent fatty acids.[14]
Visualization of Signaling and Experimental Workflows
Signaling Pathway of Diacylglycerol
Diacylglycerol (DAG) is a critical second messenger that activates Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that regulate various cellular processes.
Caption: Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).
Experimental Workflow for Comparison
A robust comparison of synthetic and naturally sourced dieicosanoylglycerol requires a systematic experimental approach.
Caption: Workflow for comparing synthetic and natural dieicosanoylglycerol.
Conclusion and Recommendations
The choice between synthetic and naturally sourced dieicosanoylglycerol depends on the specific requirements of the research application.
-
For applications requiring high purity, lot-to-lot consistency, and a well-defined chemical structure , such as in quantitative biochemical assays, structural biology, or as a standard for analytical method development, synthetic dieicosanoylglycerol is the superior choice .
-
For applications where a complex lipid mixture is acceptable or even desirable , such as in some nutritional studies or as a starting material for further chemical modification, naturally sourced dieicosanoylglycerol may be a cost-effective option .
Researchers should carefully consider the trade-offs between purity, cost, and the potential for compositional variability when selecting the appropriate source of dieicosanoylglycerol for their experiments. For most hypothesis-driven research, the use of a well-characterized synthetic standard is recommended to ensure the reproducibility and interpretability of the results.
References
- 1. Comparison of dietary triacylglycerol oil and diacylglycerol oil in protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural, Modified, and Synthetic Lipids-Creative Enzymes [creative-enzymes.com]
- 4. phospholipid-research-center.com [phospholipid-research-center.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted 1,3-diesters of glycerol using wittig chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Comparative Guide to the Effects of Pro-inflammatory Lipids in Cancer Cell Lines: A Cross-Validation Approach
A Note on the Availability of Data for Dieicosanoin
In light of this, and to provide a valuable and data-rich resource for researchers, this guide will focus on a well-characterized and highly studied lipid mediator, Prostaglandin E2 (PGE2) . PGE2 is an eicosanoid derived from the polyunsaturated fatty acid arachidonic acid and plays a critical role in inflammation and cancer progression[5][6][7][8]. The extensive body of research on PGE2 allows for a thorough cross-validation of its effects across various cell lines, fulfilling the core requirements of this guide.
Cross-Validation of Prostaglandin E2 (PGE2) Effects in Different Cancer Cell Lines
PGE2 is one of the most abundant prostaglandins in the human body and is implicated in a wide range of physiological and pathological processes, including cancer. Its effects are context-dependent and vary significantly across different cancer types and even between different cell lines of the same cancer type. This section provides a comparative analysis of PGE2's effects on proliferation, viability, and apoptosis in various cancer cell lines.
Data Presentation: Quantitative Effects of PGE2 on Cancer Cell Lines
The following table summarizes the quantitative effects of PGE2 on key cellular processes in a selection of cancer cell lines. The data presented is a synthesis of findings from multiple studies.
| Cell Line | Cancer Type | Parameter Measured | PGE2 Concentration | Observed Effect | Reference |
| A549 | Lung Carcinoma | Proliferation | 1 µM | Increased proliferation | [9] |
| H2199 | Lung Carcinoma | Apoptosis | 10 µM | Inhibition of apoptosis | [9] |
| T98G | Glioblastoma | Proliferation & Migration | Not Specified | Significant increase in proliferation and migration, decrease in apoptosis | [10] |
| Primary Glioblastoma Cultures | Glioblastoma | Survival & Proliferation | Not Specified | Increased survival and proliferation | [10] |
| UMSCC-14A | Head and Neck Squamous Cell Carcinoma | PGE2 Production | Endogenous | High endogenous production | [11] |
| Various HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Growth | 33-62 µM (IC50 of inhibitor) | Inhibition of growth by COX-2 inhibitor (Celecoxib) | [11] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Proliferation & Survival | Not Specified | Stimulates proliferation and promotes survival | [8] |
| Breast Cancer Cell Lines | Breast Cancer | Migration & Invasion | Not Specified | Induces migration and invasion | [8] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Proliferation | Not Specified | Stimulates proliferation | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key experiments cited in the table above.
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PGE2 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (TUNEL Assay)
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Protocol:
-
Culture and treat cells with PGE2 or vehicle control on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
3. Cell Migration Assay (Wound Healing Assay)
-
Principle: This assay measures the rate of cell migration into a "wound" or scratch created in a confluent cell monolayer.
-
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing PGE2 or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the rate of wound closure.
-
Mandatory Visualization
Signaling Pathways of PGE2 in Cancer Cells
PGE2 exerts its effects by binding to a family of four G-protein coupled receptors, designated EP1-4. The activation of these receptors triggers various downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion. The diagram below illustrates the major signaling pathways activated by PGE2.
Experimental Workflow for Cross-Validating Lipid Effects
The following diagram outlines a standardized workflow for the cross-validation of the effects of a lipid molecule like PGE2 across different cell lines.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound - CD Biosynsis [biosynsis.com]
- 3. 1,2-Dieicosanoin - CD Biosynsis [biosynsis.com]
- 4. 1,3-Dieicosanoin - CD Biosynsis [biosynsis.com]
- 5. Frontiers | Eicosanoids in Cancer: New Roles in Immunoregulation [frontiersin.org]
- 6. Eicosanoids in Cancer: New Roles in Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosanoid signaling in carcinogenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eicosanoids and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosanoids and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosanoids and cancer | Clinics [elsevier.es]
- 11. Eicosanoid metabolism in squamous cell carcinoma cell lines derived from primary and metastatic head and neck cancer and its modulation by celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Dieicosanoin: An In-depth Efficacy Comparison with Other Saturated Diacylglycerols in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dieicosanoin, a saturated diacylglycerol (DAG) with 20-carbon acyl chains, against other common saturated DAGs. While direct experimental data on this compound is limited, this document synthesizes available research on the structure-activity relationship of saturated DAGs to provide an evidence-based perspective on its likely biological activity, particularly in the context of Protein Kinase C (PKC) activation.
Introduction to Diacylglycerols in Cellular Signaling
Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isozymes. The structure of a DAG molecule, specifically the length and degree of saturation of its fatty acyl chains, significantly influences its signaling efficacy. Saturated DAGs, characterized by the absence of double bonds in their acyl chains, are known to modulate cellular processes differently than their unsaturated counterparts. Understanding these differences is crucial for the development of targeted therapeutics that modulate PKC activity.
Comparative Analysis of Saturated Diacylglycerols
Table 1: Physicochemical Properties of Saturated Diacylglycerols
| Diacylglycerol | Abbreviation | Acyl Chain Composition | Molecular Weight ( g/mol ) | Inferred Membrane Curvature Effect |
| Dipalmitin | DP | C16:0 / C16:0 | 569.9 | Less negative curvature |
| Distearin | DS | C18:0 / C18:0 | 626.0 | Intermediate |
| This compound | DE | C20:0 / C20:0 | 682.2 | More negative curvature (postulated) |
Note: The effect on membrane curvature is inferred from studies showing that longer acyl chains in DAGs can induce greater negative curvature stress in lipid monolayers[1].
Table 2: Inferred Efficacy of Saturated Diacylglycerols in PKC Activation
| Diacylglycerol | Inferred PKC Activation Potency | Supporting Evidence |
| Dipalmitin (C16:0) | Moderate | Studies on mixed DAG/phospholipid vesicles have shown that maximal PKC activity decreases with increasing saturation of the DAG[2]. |
| Distearin (C18:0) | Moderate to Low | Longer saturated acyl chains may lead to decreased efficacy in activating PKC compared to shorter saturated or unsaturated DAGs. |
| This compound (C20:0) | Low (Postulated) | Based on the trend of decreasing PKC activation with increased saturation and potentially acyl chain length, it is postulated that this compound would be a weaker activator of PKC compared to shorter-chain saturated DAGs. |
Signaling Pathways and Experimental Workflows
The activation of PKC by DAG is a key event in many signal transduction cascades. Below are diagrams illustrating the canonical PKC signaling pathway and a typical experimental workflow for assessing DAG efficacy.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is adapted from established methods for measuring PKC activity using purified components.[3][4]
Materials:
-
Purified PKC isozyme
-
Saturated diacylglycerol (e.g., dipalmitin, distearin, this compound)
-
Phosphatidylserine (PS)
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
ATP (containing γ-³²P-ATP)
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
Magnesium chloride (MgCl₂)
-
Calcium chloride (CaCl₂)
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Lipid Vesicle Preparation:
-
Co-sonicate the desired saturated DAG and phosphatidylserine in a buffer containing Triton X-100 to form mixed micelles.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, MgCl₂, CaCl₂, the prepared lipid vesicles, and the PKC substrate peptide.
-
-
Enzyme Addition:
-
Add the purified PKC isozyme to the reaction mixture.
-
-
Initiation of Reaction:
-
Start the reaction by adding ATP (spiked with γ-³²P-ATP).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an aliquot of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in a stop solution (e.g., 0.75% phosphoric acid).
-
-
Washing:
-
Wash the P81 papers multiple times with the stop solution to remove unincorporated γ-³²P-ATP.
-
-
Quantification:
-
Measure the radioactivity retained on the P81 papers using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
-
Cellular Diacylglycerol (DAG) Quantification Assay
This protocol provides a method for measuring total DAG content in cell lysates.[5][6][7]
Materials:
-
Cell culture and lysis buffer
-
DAG Assay Kit (commercially available kits typically include a DAG standard, kinase, lipase, and a fluorometric probe)
-
96-well microtiter plate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with experimental compounds if necessary.
-
Lyse the cells using the provided lysis buffer and collect the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate samples and DAG standards.
-
Add the kinase mixture to each well to phosphorylate DAG to phosphatidic acid.
-
Add the lipase solution to hydrolyze phosphatidic acid to glycerol-3-phosphate.
-
Add the enzyme mixture containing glycerol-3-phosphate oxidase, which produces hydrogen peroxide.
-
-
Detection:
-
Add the fluorometric probe, which reacts with hydrogen peroxide to produce a fluorescent signal.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation/emission at 530-560/585-595 nm).
-
-
Calculation:
-
Calculate the DAG concentration in the samples based on the standard curve generated from the DAG standards.
-
Conclusion and Future Directions
The available evidence suggests that the efficacy of saturated diacylglycerols in activating Protein Kinase C is influenced by their acyl chain length and degree of saturation. While direct experimental data for this compound is currently lacking, it is reasonable to postulate that its efficacy may be lower than that of shorter-chain saturated DAGs.
Future research should focus on the direct experimental evaluation of this compound and other very-long-chain saturated DAGs. Such studies would provide valuable quantitative data to confirm the inferred trends and would contribute to a more complete understanding of the structure-activity relationships of these important second messengers. This knowledge will be instrumental for the rational design of novel therapeutic agents targeting PKC-mediated signaling pathways.
References
- 1. The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of protein kinase C by coexisting diacylglycerol-enriched and diacylglycerol-poor lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. DAG Assay Kit [cellbiolabs.com]
- 7. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Dieicosanoin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Dieicosanoin, ensuring a safe laboratory environment and adherence to regulatory standards. Due to the limited availability of specific hazard data for this compound, a cautious approach grounded in established principles of laboratory chemical waste management is imperative.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing that its toxicological properties have not been fully investigated.[1] Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Chemical and Physical Properties
| Property | Data | Source |
| Appearance | Solid | INDOFINE Chemical Company, Inc.[1] |
| Molecular Formula | C43H84O5 | CD Biosynsis |
| Molecular Weight | 681.12 g/mol | CD Biosynsis |
| Flash Point | No data available | INDOFINE Chemical Company, Inc.[1] |
| Water Solubility | No data available | INDOFINE Chemical Company, Inc.[1] |
| Decomposition Temp. | No data available | INDOFINE Chemical Company, Inc.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is paramount. The following protocol is based on general best practices for laboratory chemical waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or surplus this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) should be collected separately.
-
Liquid Waste: If this compound has been dissolved in a solvent, this solution must be treated as a separate hazardous waste stream. Do not mix with other, incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Step 2: Waste Collection and Containerization
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Do not overfill the waste container. Leave adequate headspace to prevent spills and allow for expansion.
Step 3: Labeling of Waste Containers
-
Properly label the waste container immediately upon the first addition of waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazard(s), if known. Since the hazards are not fully known, it is prudent to handle it with general caution.
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.
-
Store the waste container away from incompatible chemicals.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Personal protective equipment for handling Dieicosanoin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount when handling chemical compounds like Dieicosanoin. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE) for this compound
When handling this compound, the use of appropriate personal protective equipment is crucial to prevent direct contact, inhalation, or ingestion. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | Respirators | Use respirators and components tested and approved under appropriate government standards.[1] Required when dusts are generated. |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use to ensure their integrity. |
| Eyes | Protective safety goggles | Standard laboratory safety goggles are recommended to protect against splashes or airborne particles.[1] |
| Skin and Body | Protective clothing and chemical-resistant boots | This is to prevent any accidental skin contact with the substance.[1] |
Experimental Workflow for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety. The following diagram illustrates the recommended step-by-step workflow.
Caption: A flowchart outlining the safe handling procedure for this compound, from initial preparation to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Take precautions to avoid the generation of dusts.
-
Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan: The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Collect waste in a suitable, labeled, and tightly closed container.
-
Dispose of the waste at an approved waste disposal facility. Do not dispose of it down the drain or into the environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
